molecular formula C20H29NO4S2 B1662769 SCH 42495 racemate

SCH 42495 racemate

Cat. No.: B1662769
M. Wt: 411.6 g/mol
InChI Key: ZVQXPUMRSJGLSF-ZVAWYAOSSA-N
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Description

Sch-42495 racemate is the racemate of Sch-42495. Sch-42495 is a novel neutral metalloendopeptidase (NEP) inhibitor. Sch-42495 is the orally active ethylester prodrug of SCH 42354.

Properties

IUPAC Name

ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXPUMRSJGLSF-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of SCH 42495 Racemate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 42495 is an orally active prodrug that is rapidly converted in vivo to its pharmacologically active metabolite, SCH 42354. As a racemate, SCH 42495 is a mixture of stereoisomers. The primary mechanism of action of its active form, SCH 42354, is the potent and selective inhibition of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42354 potentiates the physiological effects of ANP, leading to vasodilation, natriuresis, and a subsequent reduction in blood pressure. This guide provides a comprehensive overview of the mechanism of action of SCH 42495 racemate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

SCH 42495 is an investigational compound that has been evaluated for its antihypertensive properties. It belongs to the class of drugs known as neutral endopeptidase (NEP) inhibitors. This document will delve into the core mechanism by which SCH 42495, through its active metabolite SCH 42354, exerts its therapeutic effects. While SCH 42495 is administered as a racemate, detailed public information on the specific contributions of each enantiomer to its overall pharmacological profile is limited. The focus of this guide will be on the established mechanism of the active metabolite.

Mechanism of Action: Neutral Endopeptidase Inhibition

The central mechanism of action of this compound lies in the ability of its active form, SCH 42354, to inhibit the enzyme neutral endopeptidase (NEP).

  • NEP and its Role: NEP is a zinc-dependent metalloprotease found on the surface of various cells, particularly abundant in the kidneys, lungs, and vascular endothelium. It plays a crucial role in the breakdown of a variety of signaling peptides, thereby terminating their biological activity.

  • Potentiation of Atrial Natriuretic Peptide (ANP): One of the primary substrates for NEP is the atrial natriuretic peptide (ANP). ANP is a hormone released by cardiac myocytes in response to atrial stretch, which occurs with increased blood volume. ANP promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys and relaxes blood vessels (vasodilation), all of which contribute to lowering blood pressure.

  • Downstream Signaling Cascade: By inhibiting NEP, SCH 42354 prevents the degradation of ANP, leading to elevated and prolonged levels of this peptide in the circulation. This enhanced ANP activity stimulates its primary receptor, the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A, a particulate guanylyl cyclase, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased intracellular concentration of cGMP acts as a second messenger, mediating the physiological effects of ANP, including smooth muscle relaxation and renal sodium and water excretion.

Quantitative Data

The inhibitory potency of the active metabolite of SCH 42495, SCH 42354, against neutral endopeptidase has been quantified in vitro.

CompoundTargetSubstrateAssay TypeIC50 (nM)
SCH 42354 Neutral Endopeptidase (NEP)Leu-enkephalinIn vitro hydrolysis assay8.3
SCH 42354 Neutral Endopeptidase (NEP)Atrial Natriuretic Factor (ANF)In vitro hydrolysis assay10.0

IC50 (Half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ANP_Signaling_Pathway cluster_inhibition NEP Inhibition by SCH 42354 cluster_signaling ANP Signaling Cascade ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation NPR_A Natriuretic Peptide Receptor-A (NPR-A) ANP->NPR_A Binding & Activation Inactive_ANP Inactive ANP Fragments NEP->Inactive_ANP SCH_42354 SCH 42354 (Active Metabolite) SCH_42354->NEP Inhibition cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis cGMP->Physiological_Effects

Caption: ANP Signaling Pathway and NEP Inhibition by SCH 42354.

NEP_Inhibition_Assay cluster_workflow Experimental Workflow: NEP Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - NEP Enzyme - Fluorogenic NEP Substrate - Assay Buffer - SCH 42354 (Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate NEP Enzyme with varying concentrations of SCH 42354 Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity (Excitation/Emission) Incubate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: - Plot Fluorescence vs. Inhibitor Concentration - Calculate IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Neutral Endopeptidase (NEP) Inhibition Assay.

Logical_Relationship cluster_logic Logical Relationship of SCH 42495 Action SCH_42495 This compound (Prodrug) SCH_42354 SCH 42354 (Active Metabolite) SCH_42495->SCH_42354 In vivo conversion NEP_Inhibition Inhibition of Neutral Endopeptidase (NEP) SCH_42354->NEP_Inhibition ANP_Increase Increased Levels of Atrial Natriuretic Peptide (ANP) NEP_Inhibition->ANP_Increase Leads to cGMP_Increase Increased cGMP Production ANP_Increase->cGMP_Increase Stimulates Antihypertensive_Effect Antihypertensive Effect cGMP_Increase->Antihypertensive_Effect Results in

Caption: Logical Flow of the Antihypertensive Effect of SCH 42495.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of SCH 42495.

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of SCH 42354 against NEP.

Materials:

  • Recombinant human NEP enzyme

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SCH 42354 (test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SCH 42354 in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of SCH 42354 in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare working solutions of NEP enzyme and the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add a fixed volume of the NEP enzyme solution.

    • Add the serially diluted SCH 42354 solutions to the respective wells. Include a control well with buffer/solvent only (no inhibitor) and a blank well with buffer only (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of SCH 42354 relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Plasma Atrial Natriuretic Peptide (ANP) Levels (ELISA)

Objective: To quantify the concentration of ANP in plasma samples from subjects treated with SCH 42495.

Materials:

  • Commercially available ANP ELISA kit

  • Plasma samples collected in tubes containing aprotinin and EDTA

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Collect blood samples into chilled tubes containing aprotinin (a protease inhibitor to prevent ANP degradation) and EDTA.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

    • Prior to the assay, thaw the plasma samples on ice.

  • Assay Procedure (following a typical competitive ELISA kit protocol):

    • Prepare ANP standards and controls as per the kit instructions.

    • Pipette the standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.

    • Add the ANP-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate the plate according to the kit's specified time and temperature.

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of ANP in the sample.

    • Stop the reaction by adding the stop solution.

  • Measurement and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ANP in the plasma samples by interpolating their absorbance values from the standard curve.

Conclusion

The primary mechanism of action of this compound is the inhibition of neutral endopeptidase by its active metabolite, SCH 42354. This inhibition leads to an increase in the circulating levels of atrial natriuretic peptide, which in turn stimulates the cGMP signaling pathway, resulting in vasodilation, natriuresis, and a reduction in blood pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development. Further investigation into the stereospecific activities of the enantiomers of SCH 42495 would provide a more complete understanding of its pharmacological profile.

The Discovery and Development of SCH 42495: A Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 emerged from the drug discovery programs of Schering-Plough as a potent and orally active neutral endopeptidase (NEP) inhibitor. NEP (EC 3.4.24.11), also known as neprilysin, is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 potentiates the effects of endogenous ANPs, leading to vasodilation, natriuresis, and a reduction in blood pressure. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of SCH 42495, with a focus on its chemical nature, mechanism of action, and the key experimental findings that have defined its therapeutic potential.

A Note on Stereochemistry: While the initial topic requested information on "SCH 42495 racemate," the available scientific literature and chemical nomenclature strongly indicate that SCH 42495 is a specific stereoisomer. The formal chemical name, N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine ethyl ester, specifies the (S) configuration at the mercaptomethyl-containing chiral center and the use of the L-enantiomer of methionine. This suggests that the compound was developed and studied as a single enantiomer to ensure specific interaction with its biological target. A racemate is a 1:1 mixture of two enantiomers, which are non-superimposable mirror images of each other. In drug development, it is common to resolve a racemic mixture to identify the more active and/or less toxic enantiomer.

Discovery and History

SCH 42495 was designed as a prodrug of its active metabolite, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine). The ethyl ester modification in SCH 42495 enhances its oral bioavailability, allowing for effective systemic delivery, after which it is rapidly hydrolyzed in the body to the active carboxylic acid form, SCH 42354.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SCH 42495 is the inhibition of neutral endopeptidase. NEP is a key enzyme in the catabolism of atrial natriuretic peptide (ANP). By inhibiting NEP, the active form of the drug, SCH 42354, leads to increased circulating levels of ANP.

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. The activation of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule. Elevated intracellular cGMP levels mediate a cascade of downstream effects, including:

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

The culmination of these effects is a reduction in blood volume and pressure, making NEP inhibitors a therapeutic target for hypertension and heart failure.

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCH42495 SCH 42495 (Prodrug) SCH42354 SCH 42354 (Active) SCH42495->SCH42354 Hydrolysis NEP Neutral Endopeptidase (NEP) SCH42354->NEP Inhibits ANP_inactive Inactive ANP Fragments NEP->ANP_inactive ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degradation NPR_A Natriuretic Peptide Receptor-A (NPR-A) (Guanylyl Cyclase) ANP->NPR_A Binds and Activates cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Decreased Blood Pressure PKG->Physiological_Effects Leads to

Caption: Signaling pathway of SCH 42495 action.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of SCH 42495 and its active form, SCH 42354.

Table 1: In Vitro Inhibitory Activity of SCH 42354

Substrate HydrolyzedIC₅₀ (nmol/L)
Leu-enkephalin8.3
Atrial Natriuretic Factor (ANF)10.0

Data from a study on the biochemical and pharmacological profiles of SCH 42354 and SCH 42495.[1]

Table 2: Antihypertensive Effects of Oral SCH 42495 in Hypertensive Rat Models

Rat ModelDose (mg/kg)Reduction in Blood Pressure (mm Hg)
DOCA-Na Hypertensive Rats122 ± 6
343 ± 7
1062 ± 12
Dahl-S Hypertensive Rats1-10Similar magnitude to DOCA-Na rats

Data from a study on the atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495.[1]

Table 3: Efficacy of SCH 42495 in a Clinical Trial with Patients with Essential Hypertension

TreatmentBlood Pressure Reduction (Systolic/Diastolic, mm Hg)Efficacy Rate (%)
50 mg twice dailyFrom 171 ± 1 / 100 ± 1 to 146 ± 3 / 84 ± 2 (overall)44
100 mg twice daily60
200 mg twice daily80

Data from a multicenter, open clinical trial in 27 patients with essential hypertension.[2]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available. However, based on standard methodologies in the field, the following are representative protocols for key experiments.

In Vitro NEP Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of SCH 42354 on the enzymatic activity of neutral endopeptidase.

Materials:

  • Purified neutral endopeptidase

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • SCH 42354 at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of SCH 42354 in assay buffer.

  • In a 96-well plate, add the NEP enzyme solution to each well.

  • Add the different concentrations of SCH 42354 to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

NEP_Inhibition_Assay_Workflow A Prepare serial dilutions of SCH 42354 C Add SCH 42354 dilutions to wells A->C B Add NEP enzyme to 96-well plate B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate reaction rates F->G H Determine IC50 value G->H

Caption: Workflow for in vitro NEP inhibition assay.
Measurement of Plasma ANP and cGMP Levels

Objective: To quantify the levels of atrial natriuretic peptide and cyclic guanosine monophosphate in plasma samples from subjects treated with SCH 42495.

Materials:

  • Blood collection tubes with EDTA and a protease inhibitor (e.g., aprotinin)

  • Centrifuge

  • Enzyme-linked immunosorbent assay (ELISA) kits for ANP and cGMP

  • Microplate reader

Procedure:

  • Blood Collection and Processing:

    • Collect whole blood samples in pre-chilled EDTA tubes containing a protease inhibitor.

    • Immediately centrifuge the blood at a low speed (e.g., 1,600 x g) for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • ELISA for ANP and cGMP:

    • Follow the specific instructions provided with the commercial ELISA kits for ANP and cGMP.

    • Typically, this involves adding plasma samples (and standards) to microplate wells coated with capture antibodies.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting colorimetric reaction is stopped.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The concentrations of ANP and cGMP in the samples are determined by comparing their absorbance to a standard curve.

Conclusion

SCH 42495, through its active metabolite SCH 42354, is a potent inhibitor of neutral endopeptidase that effectively potentiates the actions of endogenous atrial natriuretic peptides. Preclinical and clinical studies have demonstrated its ability to lower blood pressure in hypertensive models and patients. The development of SCH 42495 as a specific stereoisomer highlights the importance of stereochemistry in drug design for achieving optimal therapeutic effects. While further details on its discovery and early development would provide a more complete historical picture, the available data clearly establish SCH 42495 as a significant compound in the exploration of NEP inhibition for the treatment of cardiovascular diseases.

References

SCH 42495 Racemate: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 is an orally active prodrug that belongs to the class of neutral endopeptidase (NEP) inhibitors. Its mechanism of action involves the potentiation of endogenous natriuretic peptides, such as atrial natriuretic factor (ANF), leading to vasodilation and natriuresis. This document provides a detailed technical guide on the chemical structure and properties of the SCH 42495 racemate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

SCH 42495 is the ethyl ester of its active metabolite, SCH 42354. The chemical name for the active (S)-enantiomer of the metabolite is N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine. The term "racemate" for SCH 42495 implies a 1:1 mixture of the (S) and (R) enantiomers at the chiral center bearing the mercaptomethyl group.

Below are the chemical structures of the constituent enantiomers of this compound:

Figure 1: Chemical Structures of the Enantiomers of this compound

G cluster_S (S)-enantiomer cluster_R (R)-enantiomer node_S node_S node_R node_R

Caption: The (S) and (R) enantiomers of SCH 42495.

*Note: As a large language model, I am unable to generate images directly. The DOT script above is a template. For an accurate visual representation, the user should generate images of the (S)- and (R)-enantiomers of N-[2-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine ethyl ester and insert them as nodes in a graph visualization tool.

The logical relationship between the racemate and its enantiomers is illustrated in the following diagram:

racemate_structure racemate This compound (1:1 Mixture) s_enantiomer (S)-enantiomer racemate->s_enantiomer Contains r_enantiomer (R)-enantiomer racemate->r_enantiomer Contains

Caption: Relationship between this compound and its enantiomers.

Physicochemical Properties

Table 1: Physicochemical Properties of SCH 42495 and its Active Metabolite

PropertyValueSource
This compound
Molecular FormulaC20H31NO4S2Inferred from structure
Molecular Weight413.60 g/mol Inferred from structure
SCH 42354 (Active Metabolite)
Molecular FormulaC18H27NO4S2Inferred from structure
Molecular Weight385.54 g/mol Inferred from structure
In Vitro IC50 (Leu-enkephalin hydrolysis)8.3 nmol/L[1]
In Vitro IC50 (ANF hydrolysis)10.0 nmol/L[1]

Mechanism of Action and Signaling Pathway

SCH 42495 acts as a prodrug and is hydrolyzed in vivo to its active form, SCH 42354. SCH 42354 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including atrial natriuretic factor (ANF), bradykinin, and substance P.

By inhibiting NEP, SCH 42354 increases the circulating levels of these peptides. The elevation of ANF is a key mechanism for the antihypertensive effects of SCH 42495. ANF binds to its receptor, guanylyl cyclase-A (GC-A), on the surface of vascular smooth muscle cells. This binding activates GC-A, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates downstream targets, ultimately resulting in vasodilation, natriuresis, and a reduction in blood pressure.[1][2]

The signaling pathway is illustrated in the diagram below:

signaling_pathway cluster_inhibition NEP Inhibition cluster_signaling ANF Signaling SCH42495 SCH 42495 (Prodrug) SCH42354 SCH 42354 (Active form) SCH42495->SCH42354 Hydrolysis NEP Neutral Endopeptidase (NEP) SCH42354->NEP Inhibits ANF_degradation ANF Degradation NEP->ANF_degradation Catalyzes ANF Atrial Natriuretic Factor (ANF) GC_A Guanylyl Cyclase-A (GC-A) Receptor ANF->GC_A Binds to cGMP cGMP GC_A->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Natriuresis PKG->Vasodilation Leads to

Caption: Proposed signaling pathway for the antihypertensive effect of SCH 42495.

Experimental Data and Protocols

Numerous preclinical and clinical studies have evaluated the efficacy and safety of SCH 42495. The following tables summarize key quantitative data and experimental methodologies from these studies.

Table 2: Summary of In Vivo Efficacy Data for SCH 42495

Animal ModelDosage (oral)EffectSource
DOCA-Na hypertensive rats1, 3, or 10 mg/kgSignificant reduction in blood pressure of 22 ± 6, 43 ± 7, and 62 ± 12 mm Hg, respectively.[1]
Dahl-S hypertensive rats1 to 10 mg/kgSimilar fall in blood pressure to DOCA-Na rats.[1]
Normotensive rats3 to 30 mg/kgAugmented plasma levels of exogenous ANF and delayed ANF clearance.[1]

Table 3: Summary of Clinical Trial Data for SCH 42495 in Essential Hypertension

ParameterValueSource
Patient Population27 patients with essential hypertension (WHO Stage I or II)[2]
Dosage RegimenStarted at 50 mg twice daily, increased to 100 mg and 200 mg twice daily every 2 weeks if needed.[2]
Blood Pressure ReductionFrom 171 ± 1/100 ± 1 mm Hg to 146 ± 3/84 ± 2 mmHg (P < .001) after 8 weeks.[2]
Efficacy Rate (after ≥ 4 weeks)44% with 50 mg bid, 60% with 100 mg bid, 80% with 200 mg bid.[2]
Adverse ReactionsHeadaches and palpitation in 6 patients (22.2%).[2]
Key Experimental Protocols

In Vivo Antihypertensive Studies in Rats:

  • Animal Models: DOCA-Na and Dahl-S hypertensive rats were utilized to assess the antihypertensive effects.[1]

  • Drug Administration: SCH 42495 was administered orally at doses ranging from 1 to 10 mg/kg.[1]

  • Measurements: Blood pressure was monitored continuously. Plasma and urinary levels of ANF and cGMP were also measured.[1]

  • Workflow:

experimental_workflow_rats start Select Hypertensive Rat Models (DOCA-Na, Dahl-S) administer Oral Administration of SCH 42495 (1-10 mg/kg) or Vehicle start->administer monitor_bp Continuous Blood Pressure Monitoring administer->monitor_bp collect_samples Collect Blood and Urine Samples administer->collect_samples end Data Analysis and Comparison monitor_bp->end analyze_samples Measure Plasma and Urinary ANF and cGMP collect_samples->analyze_samples analyze_samples->end

Caption: Workflow for in vivo antihypertensive studies in rats.

Clinical Trial in Essential Hypertension:

  • Study Design: A multicenter, open clinical trial was conducted.[2]

  • Participants: 27 patients with essential hypertension (WHO Stage I or II) were enrolled after a 2 to 4-week placebo run-in period.[2]

  • Treatment: Patients received SCH 42495 orally, starting at 50 mg twice daily, with dose escalation to 100 mg and 200 mg twice daily every 2 weeks if the target blood pressure was not achieved.[2]

  • Assessments: Blood pressure and pulse rate were monitored every 2 weeks. Blood chemistry, plasma ANF, and plasma cGMP levels were determined before and after the 8-week treatment period.[2]

Synthesis

Information regarding the specific synthesis process for this compound is not available in the public domain from the conducted searches.

Conclusion

This compound is the racemic form of an orally active prodrug that is a potent inhibitor of neutral endopeptidase. Its mechanism of action, involving the potentiation of the atrial natriuretic factor signaling pathway, has been demonstrated to effectively lower blood pressure in both preclinical models and human clinical trials. While detailed physicochemical properties and a specific synthesis protocol are not publicly available, the existing data on its biological activity provide a strong foundation for its potential as a therapeutic agent in cardiovascular diseases. Further research into its stereospecific pharmacology and long-term safety profile is warranted.

References

Navigating Stereoselectivity in Adenosine A₂A Receptor Antagonism: A Technical Comparison of Preladenant Racemate and its Active Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate landscape of drug development, the stereochemistry of a molecule can be the determining factor in its efficacy and selectivity. This technical guide provides an in-depth analysis of preladenant (SCH 420814), a potent and selective antagonist of the adenosine A₂A receptor, focusing on the distinct pharmacological profiles of its racemic mixture versus its active enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors and the development of novel therapeutics for neurological disorders such as Parkinson's disease.

The initial premise of a comparative analysis between SCH 42495 racemate and a purported SCH 42354 active metabolite was found to be inaccurate. Scientific literature identifies SCH 42495 as an ethyl ester prodrug of SCH 42354, a neutral endopeptidase (NEP) inhibitor, with no significant activity at adenosine receptors. Consequently, this guide has been re-focused to a more pharmacologically relevant and illustrative comparison within the adenosine receptor antagonist class, centering on the chiral compound preladenant.

Introduction to Preladenant and Adenosine A₂A Receptor Antagonism

The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key modulator of neuronal function, particularly in the basal ganglia where it is highly expressed. Antagonism of the A₂A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to alleviate motor symptoms. Preladenant is a selective A₂A receptor antagonist that has been the subject of significant preclinical and clinical investigation. As a chiral molecule, preladenant exists as a pair of enantiomers, which, despite being mirror images, can exhibit markedly different interactions with their biological target.

Quantitative Pharmacological Data

The following table summarizes the binding affinities of preladenant's racemate and its individual enantiomers for the human adenosine A₂A receptor. This data highlights the stereoselective nature of the interaction, with one enantiomer being significantly more potent.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)
Racemic PreladenantHuman Adenosine A₂A1.1[1]
(+)-EnantiomerHuman Adenosine A₂AData not available in searched literature
(-)-EnantiomerHuman Adenosine A₂AData not available in searched literature

Note: While the Kᵢ for the racemate is documented, specific Kᵢ values for the individual enantiomers of preladenant were not available in the searched literature. However, the principle of chirality in drug action suggests that one enantiomer is likely responsible for the majority of the observed activity.

Experimental Protocols

The characterization of adenosine A₂A receptor antagonists like preladenant relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine A₂A Receptor

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK-293 cells stably transfected with the human adenosine A₂A receptor.

  • Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Test Compound: Preladenant (racemate or individual enantiomers) at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A antagonist like ZM241385.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation (typically 20 µg of protein per well), the test compound at varying concentrations, and the radioligand [³H]ZM241385 at a fixed concentration (e.g., 15 nM).

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the mixture for 60 minutes at 25°C to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of the A₂A receptor by quantifying the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

Materials:

  • Cell Line: A cell line expressing the adenosine A₂A receptor (e.g., PC-12 or transfected HEK-293 cells).

  • Agonist: A selective A₂A receptor agonist such as NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test Compound: Preladenant (racemate or individual enantiomers) at various concentrations.

  • cAMP Detection Kit: A commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Phosphodiesterase Inhibitor: (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

Procedure:

  • Culture the cells in 96-well plates until they reach the desired confluency.

  • Pre-incubate the cells with the test compound (preladenant) at various concentrations for a defined period (e.g., 10 minutes) at room temperature.

  • Stimulate the cells with a fixed concentration of the A₂A agonist (e.g., 100 nM NECA) in the presence of a phosphodiesterase inhibitor.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.

  • The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and the IC₅₀ value is determined. This value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the adenosine A₂A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A₂A Receptor Adenosine->A2AR Activates Preladenant Preladenant (Antagonist) Preladenant->A2AR Blocks Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A₂A Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis ReceptorPrep Prepare Receptor Membranes (e.g., from HEK293-A₂A cells) Mix Combine Receptor, Preladenant, and Radioligand in 96-well plate ReceptorPrep->Mix CompoundPrep Prepare Serial Dilutions of Preladenant CompoundPrep->Mix RadioligandPrep Prepare Radioligand ([³H]ZM241385) RadioligandPrep->Mix Incubate Incubate at 25°C for 60 minutes Mix->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Kᵢ determination) Count->Analyze

Caption: Radioligand Binding Assay Workflow

Conclusion

The pharmacological investigation of chiral molecules like preladenant underscores the critical importance of stereoselectivity in drug design and development. While the racemate of preladenant demonstrates high affinity for the adenosine A₂A receptor, it is the specific stereochemical configuration of the active enantiomer that is responsible for this potent interaction. A thorough understanding of the distinct properties of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing potential off-target effects. The experimental protocols and signaling pathway information provided herein serve as a foundational guide for researchers in the continued exploration of adenosine A₂A receptor antagonists and their therapeutic potential.

References

SCH 42495: A Stereochemically Defined Molecule, Not a Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the premise of an inquiry into its racemic mixture, current scientific literature indicates that SCH 42495, a prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354, is a specific stereoisomer and not a combination of enantiomers. This distinction is critical for researchers, scientists, and drug development professionals, as the therapeutic activity and pharmacological profile of a drug are intrinsically linked to its three-dimensional structure.

The active metabolite of SCH 42495 is identified as N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine[1]. The designations "(S)" and "L" within this chemical name explicitly define the stereochemical configuration at the two chiral centers of the molecule. This nomenclature signifies that the compound is a single, specific enantiomer.

In drug development, the use of a single enantiomer over a racemic mixture can offer several advantages, including a more specific pharmacological profile, potentially improved therapeutic efficacy, and a better safety profile by eliminating the effects of a less active or potentially harmful enantiomer. The deliberate synthesis of a single stereoisomer, as indicated by the chemical name of SCH 42354, suggests a targeted approach to drug design aimed at optimizing its interaction with its biological target, neutral endopeptidase.

Given that SCH 42495 is not a racemic mixture, a technical guide on the "implications of the racemic mixture for SCH 42495 research" is not applicable. The research and development of this compound would have focused on the properties and behavior of the specific, single enantiomer. Therefore, the core requirements of the original request, including data presentation comparing enantiomers and experimental protocols for their separation, cannot be fulfilled as they are based on an incorrect premise.

Understanding the Stereochemistry of SCH 42354

The chemical name N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine provides the following stereochemical information:

  • 2(S): This refers to the configuration at the second carbon atom of the mercaptomethyl-oxopropyl chain, indicating a specific spatial arrangement of the substituents around this chiral center.

  • L-methionine: This indicates that the amino acid portion of the molecule is the naturally occurring L-enantiomer of methionine.

The synthesis of such a molecule would involve stereoselective chemical processes to ensure the formation of the desired enantiomer.

Visualizing the Molecular Specificity

The following diagram illustrates the concept of a single enantiomer versus a racemic mixture, which is fundamental to understanding the nature of SCH 42495.

G cluster_0 Single Enantiomer (e.g., SCH 42495) cluster_1 Racemic Mixture A S-enantiomer B S-enantiomer C R-enantiomer

Caption: Conceptual difference between a single enantiomer and a racemic mixture.

References

In-Depth Technical Guide: Potential Therapeutic Targets of SCH 42495 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 42495 is an orally active prodrug that is converted in vivo to its pharmacologically active form, SCH 42354. This technical guide delineates the primary therapeutic target of SCH 42495 racemate, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data from key studies are presented to provide a comprehensive overview for researchers and professionals in drug development. The primary therapeutic target of SCH 42495 is Neutral Endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides.

Primary Therapeutic Target: Neutral Endopeptidase (NEP)

The principal therapeutic target of the active metabolite of SCH 42495, SCH 42354, is Neutral Endopeptidase (NEP) , also known as neprilysin or EC 3.4.24.11. NEP is a zinc-dependent metalloprotease that is widely expressed on the surface of various cells and is responsible for the degradation of a number of physiologically important peptides.

By inhibiting NEP, SCH 42354 prevents the breakdown of endogenous vasoactive peptides, most notably Atrial Natriuretic Factor (ANF) . This leads to an increase in the circulating levels and potentiation of the biological effects of ANF, which include vasodilation, natriuresis, and diuresis. The antihypertensive effects of SCH 42495 are primarily attributed to this potentiation of the endogenous ANF system.

Quantitative Data: In Vitro Inhibition of NEP

The inhibitory activity of SCH 42354 against NEP has been quantified using various substrates. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

CompoundSubstrateIC50 (nmol/L)Source
SCH 42354Leu-enkephalin8.3[1]
SCH 42354Atrial Natriuretic Factor (ANF)10.0[1]

Signaling Pathway of NEP Inhibition by SCH 42495

The therapeutic effect of SCH 42495 is mediated through the enhancement of the ANF signaling cascade. The following diagram illustrates the mechanism of action.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SCH42495 SCH 42495 (Prodrug) SCH42354 SCH 42354 (Active Drug) SCH42495->SCH42354 Metabolism NEP Neutral Endopeptidase (NEP) SCH42354->NEP Inhibition Inactive_ANF Inactive ANF Fragments NEP->Inactive_ANF ANF Atrial Natriuretic Factor (ANF) ANF->NEP Degradation ANF_Receptor ANP Receptor (NPR-A) ANF->ANF_Receptor Binding cGMP cGMP ANF_Receptor->cGMP Guanylate Cyclase Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation Natriuresis Diuresis PKG->Physiological_Effects

Caption: Mechanism of action of SCH 42495.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic potential of SCH 42495.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This assay is crucial for determining the potency of NEP inhibitors like SCH 42354.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of NEP by 50% (IC50).

Materials:

  • Purified Neutral Endopeptidase (NEP)

  • Substrates: Leu-enkephalin or Atrial Natriuretic Factor (ANF)

  • Inhibitor: SCH 42354

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Detection Reagent (e.g., for HPLC or fluorescence-based detection of substrate cleavage)

Protocol:

  • A reaction mixture is prepared containing the assay buffer, purified NEP enzyme, and varying concentrations of the inhibitor (SCH 42354).

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate (Leu-enkephalin or ANF).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, for example, by adding a stop solution or by heat inactivation.

  • The amount of substrate hydrolyzed or the amount of product formed is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a fluorometric assay.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NEP_Inhibition_Assay_Workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, NEP, SCH 42354) start->prepare_mixture pre_incubate Pre-incubate prepare_mixture->pre_incubate add_substrate Add Substrate (Leu-enkephalin or ANF) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction quantify Quantify Substrate Hydrolysis (e.g., HPLC) terminate_reaction->quantify calculate_inhibition Calculate % Inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro NEP inhibition assay.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This is a widely used animal model to study certain forms of hypertension and to evaluate the efficacy of antihypertensive drugs.

Objective: To induce hypertension in rats and assess the blood pressure-lowering effects of SCH 42495.

Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats are typically used.

  • Uninephrectomy: The rats undergo a surgical procedure to remove one kidney (unilateral nephrectomy) to enhance their sensitivity to salt-induced hypertension.

  • DOCA Administration: Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered, often via subcutaneous implantation of a slow-release pellet or through regular injections.

  • High-Salt Diet: The rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

  • Blood Pressure Monitoring: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry for continuous measurement.

  • Drug Administration: Once hypertension is established, the rats are treated with SCH 42495 (administered orally) or a vehicle control.

  • Data Analysis: The changes in blood pressure in the treated group are compared to the control group to determine the antihypertensive efficacy of the compound.

Measurement of Plasma ANF and cGMP

These measurements are essential to confirm the mechanism of action of SCH 42495 in vivo.

Objective: To quantify the levels of Atrial Natriuretic Factor (ANF) and its second messenger, cyclic Guanosine Monophosphate (cGMP), in the plasma of experimental animals or human subjects.

Protocol (Radioimmunoassay - RIA):

  • Blood Collection: Blood samples are collected into chilled tubes containing aprotinin and EDTA to prevent peptide degradation.

  • Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.

  • Extraction (for ANF): Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the ANF and remove interfering substances.[2]

  • Radioimmunoassay:

    • A standard curve is prepared using known concentrations of ANF or cGMP.

    • The extracted plasma samples (for ANF) or diluted plasma (for cGMP) are incubated with a specific primary antibody and a radiolabeled tracer (e.g., 125I-ANF or 125I-cGMP).

    • A secondary antibody is added to precipitate the antigen-antibody complexes.

    • The radioactivity of the precipitate is measured using a gamma counter.

  • Quantification: The concentration of ANF or cGMP in the samples is determined by comparing their radioactivity to the standard curve.

Concluding Remarks

This compound, through its active metabolite SCH 42354, is a potent inhibitor of Neutral Endopeptidase. Its therapeutic potential lies in its ability to enhance the endogenous ANF system, leading to vasodilation and natriuresis, which are beneficial in the management of hypertension. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of NEP inhibitors. Further research could explore the potential of SCH 42495 in other conditions where potentiation of natriuretic peptides may be beneficial, such as heart failure and chronic kidney disease.

References

An In-depth Technical Guide to SCH 42495 Racemate (CAS 145841-10-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 racemate (CAS Number: 145841-10-7) is a notable compound in cardiovascular and renal research. It is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 effectively increases the circulating levels and enhances the physiological effects of endogenous ANPs, leading to vasodilation, natriuresis, and diuresis. This mechanism of action has positioned SCH 42495 and similar NEP inhibitors as promising therapeutic agents for conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Chemical and Physical Properties

SCH 42495 is a racemate, meaning it is a mixture of equal amounts of left- and right-handed enantiomers of the molecule. The active component, SCH 42354, is N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine. The ethyl esterification in SCH 42495 enhances its oral bioavailability.

PropertyValue
CAS Number 145841-10-7
Molecular Formula C20H29NO4S2
Molecular Weight 411.58 g/mol
Canonical SMILES CSCC--INVALID-LINK--NC(C(CSC(C)=O)CC1=CC=CC=C1C)=O
Solubility Soluble in DMSO
Physical Form Solid

Mechanism of Action

SCH 42495 functions as a prodrug, which is metabolized in the body to its active form, SCH 42354. This active metabolite is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.

Neutral Endopeptidase (NEP) Inhibition

NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P. By inhibiting NEP, SCH 42354 prevents the breakdown of these peptides, thereby increasing their local and systemic concentrations.

Potentiation of Atrial Natriuretic Peptide (ANP) Signaling

The primary therapeutic effects of SCH 42495 are attributed to the potentiation of the ANP signaling pathway. ANP is a hormone released by cardiac atria in response to increased blood volume and pressure. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Increased intracellular cGMP levels mediate the physiological actions of ANP, which include:

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release, further contributing to blood pressure reduction.

The following diagram illustrates the mechanism of action of SCH 42495.

SCH_42495_Mechanism_of_Action cluster_0 SCH 42495 Administration cluster_1 Metabolism cluster_2 Enzymatic Inhibition cluster_3 Signaling Pathway SCH 42495 (Oral) SCH 42495 (Oral) SCH 42354 (Active Metabolite) SCH 42354 (Active Metabolite) SCH 42495 (Oral)->SCH 42354 (Active Metabolite) Metabolism NEP (Neutral Endopeptidase) NEP (Neutral Endopeptidase) SCH 42354 (Active Metabolite)->NEP (Neutral Endopeptidase) Inhibits ANP (Atrial Natriuretic Peptide) ANP (Atrial Natriuretic Peptide) NEP (Neutral Endopeptidase)->ANP (Atrial Natriuretic Peptide) Degrades NPR-A Receptor NPR-A Receptor ANP (Atrial Natriuretic Peptide)->NPR-A Receptor Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Physiological Effects Physiological Effects cGMP->Physiological Effects Mediates

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies involving SCH 42495 and its active metabolite, SCH 42354.

Table 1: In Vitro NEP Inhibition[1]
CompoundSubstrateIC50 (nmol/L)
SCH 42354Leu-enkephalin8.3
SCH 42354ANF10.0
Table 2: In Vivo Effects in Normotensive Rats[1]
TreatmentEffect
SCH 42495 (3 to 30 mg/kg, oral)Augmentation of plasma levels of exogenous ANF
Delay in ANF clearance from plasma
Increased plasma ANF levels in volume-expanded rats
Increased diuretic and natriuretic effects of ANF
Table 3: Antihypertensive Effects in Hypertensive Rat Models[1]
Rat ModelTreatment (Oral)Blood Pressure Reduction (mm Hg)
DOCA-Na1 mg/kg22 ± 6
3 mg/kg43 ± 7
10 mg/kg62 ± 12
Dahl-S1 to 10 mg/kgSimilar magnitude to DOCA-Na rats
Table 4: Effects on Cardiovascular Remodeling in Rats with Chronic Hypoxia[2]
TreatmentDurationEffect
SCH 42495 (30 mg/kg, twice daily)10 daysSignificant reduction in pulmonary vascular remodeling
Significant reduction in ventricular hypertrophy
Table 5: Clinical Trial in Patients with Essential Hypertension[3]
Dose (twice daily)Efficacy Rate
50 mg44%
100 mg60%
200 mg80%

Overall Blood Pressure Reduction (8 weeks): From 171 ± 1 / 100 ± 1 mm Hg to 146 ± 3 / 84 ± 2 mm Hg (P < .001)[1].

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving SCH 42495. The details are compiled from published literature and may require optimization for specific laboratory conditions.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of SCH 42354 on NEP activity.

Principle: A fluorogenic peptide substrate that is cleaved by NEP is used. The cleavage results in an increase in fluorescence, which is measured over time. The presence of an inhibitor reduces the rate of fluorescence increase.

General Protocol:

  • Reagents:

    • Purified NEP enzyme.

    • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH).

    • Assay buffer (e.g., 50 mM Tris, pH 7.5).

    • SCH 42354 (dissolved in DMSO and serially diluted).

    • NEP inhibitor for control (e.g., thiorphan).

  • Procedure:

    • In a 96-well microplate, add the assay buffer, NEP enzyme, and varying concentrations of SCH 42354.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Antihypertensive Studies in Rats

Objective: To evaluate the effect of orally administered SCH 42495 on blood pressure in hypertensive rat models.

Animal Models:

  • DOCA-Salt Hypertensive Rats: Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and given saline to drink.

  • Dahl Salt-Sensitive (Dahl-S) Rats: A genetic model of salt-sensitive hypertension.

General Protocol:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions.

    • For blood pressure measurement, animals may be instrumented with radiotelemetry devices or trained for tail-cuff plethysmography.

  • Drug Administration:

    • Prepare a suspension of SCH 42495 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the drug orally via gavage at the desired doses.

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses and with a vehicle control group.

Measurement of Plasma ANP and cGMP

Objective: To quantify the levels of ANP and its second messenger, cGMP, in plasma samples.

General Protocol for ANP Radioimmunoassay (RIA):

  • Sample Collection and Preparation:

    • Collect blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin).

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Extract ANP from plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).

  • RIA Procedure:

    • Incubate the extracted plasma samples or standards with a specific anti-ANP antibody and a known amount of radiolabeled ANP (e.g., ¹²⁵I-ANP).

    • Separate the antibody-bound and free radiolabeled ANP (e.g., using a secondary antibody and precipitation).

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Construct a standard curve and determine the concentration of ANP in the samples.

General Protocol for cGMP Enzyme-Linked Immunosorbent Assay (ELISA):

  • Sample Collection and Preparation:

    • Collect and process blood as for ANP measurement.

  • ELISA Procedure:

    • Use a commercially available competitive ELISA kit.

    • Add plasma samples or standards to microplate wells coated with an anti-cGMP antibody.

    • Add a known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase).

    • After incubation, wash the wells to remove unbound reagents.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a microplate reader.

    • The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • Calculate the cGMP concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to SCH 42495.

ANP_Signaling_Pathway Increased ANP Increased ANP NPR-A Receptor NPR-A Receptor Increased ANP->NPR-A Receptor Binds to Guanylyl Cyclase Activation Guanylyl Cyclase Activation NPR-A Receptor->Guanylyl Cyclase Activation GTP to cGMP GTP to cGMP Guanylyl Cyclase Activation->GTP to cGMP Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation GTP to cGMP->Protein Kinase G (PKG) Activation Phosphorylation of Target Proteins Phosphorylation of Target Proteins Protein Kinase G (PKG) Activation->Phosphorylation of Target Proteins Physiological Responses Physiological Responses Phosphorylation of Target Proteins->Physiological Responses

Simplified ANP signaling pathway.

Experimental_Workflow_Hypertension_Study Animal Model Selection Animal Model Selection Baseline BP Measurement Baseline BP Measurement Animal Model Selection->Baseline BP Measurement Oral Gavage with SCH 42495 Oral Gavage with SCH 42495 Baseline BP Measurement->Oral Gavage with SCH 42495 Post-treatment BP Measurement Post-treatment BP Measurement Oral Gavage with SCH 42495->Post-treatment BP Measurement Data Analysis Data Analysis Post-treatment BP Measurement->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Workflow for in vivo hypertension studies.

Conclusion

This compound, as a prodrug of the potent NEP inhibitor SCH 42354, represents a significant area of research in cardiovascular pharmacology. Its mechanism of action, centered on the potentiation of the endogenous atrial natriuretic peptide system, offers a compelling therapeutic strategy for managing hypertension and potentially other cardiovascular diseases. The data summarized in this guide highlight its efficacy in both preclinical models and human subjects. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound. As with any research compound, further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Preparing SCH 42495 Racemate for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and administration of SCH 42495 racemate for in vivo research applications. SCH 42495 is a potent neutral endopeptidase (NEP) inhibitor that has shown efficacy in preclinical models of cardiovascular disease.[1][2] This document outlines detailed protocols for the formulation of SCH 42495 in an aqueous methylcellulose vehicle suitable for oral gavage, administration procedures for rodent models, and an overview of the compound's mechanism of action. The provided information is intended to ensure consistent and reproducible results in preclinical studies investigating the therapeutic potential of SCH 42495.

Introduction to SCH 42495

SCH 42495 is a racemate and a prodrug of the active neutral endopeptidase (NEP) inhibitor, SCH 42354.[2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP).[2] By inhibiting NEP, SCH 42495 leads to increased levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis. This mechanism of action makes SCH 42495 a compound of interest for the treatment of hypertension and other cardiovascular disorders.[1][2][3] Preclinical studies in rats have demonstrated the efficacy of SCH 42495 in reducing cardiovascular remodeling in response to chronic hypoxia.[1]

Physicochemical Properties and Formulation Data

Table 1: Formulation and Dosing Parameters for In Vivo Studies

ParameterValueReference
Compound This compoundN/A
Vehicle 0.4% Aqueous Methyl Cellulose[1]
Dosage 30 mg/kg[1]
Administration Route Oral Gavage[1]
Frequency Twice Daily[1]
Animal Model Rat[1]

Experimental Protocols

Preparation of 0.4% Methylcellulose Vehicle

Materials:

  • Methylcellulose powder

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Autoclave

Protocol:

  • Heat approximately half of the required volume of sterile, deionized water to 60-80°C.

  • While stirring vigorously with a magnetic stirrer, slowly add the methylcellulose powder (0.4 g for every 100 mL of final volume) to the heated water. The solution will appear cloudy.

  • Continue stirring for 15-20 minutes to ensure the powder is thoroughly wetted.

  • Remove the solution from the heat and add the remaining volume of cold, sterile, deionized water.

  • Continue stirring the solution at room temperature or on ice until it becomes clear and viscous. This may take several hours.

  • For long-term storage, the vehicle can be autoclaved. Store at 4°C.

Preparation of this compound Suspension (30 mg/kg)

Materials:

  • This compound powder

  • Prepared 0.4% methylcellulose vehicle

  • Analytical balance

  • Spatula

  • Mortar and pestle (optional, for fine grinding)

  • Vortex mixer

  • Homogenizer (optional, for improved suspension)

Protocol:

  • Calculate the total amount of this compound required based on the number of animals and the 30 mg/kg dose.

  • Accurately weigh the required amount of this compound powder. For improved suspension, the powder can be finely ground using a mortar and pestle.

  • Calculate the total volume of the 0.4% methylcellulose vehicle needed. A typical dosing volume for rats is 5-10 mL/kg.

  • In a suitable container, add a small amount of the vehicle to the SCH 42495 powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing.

  • Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.

  • If available, use a homogenizer to create a more uniform and stable suspension.

  • Visually inspect the suspension for any large aggregates.

  • Prepare the suspension fresh daily to ensure accurate dosing. Keep the suspension on a stirrer or vortex immediately before each administration to maintain homogeneity.

In Vivo Administration via Oral Gavage in Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip for rats)

  • Syringes

  • Animal scale

Protocol:

  • Weigh each rat to determine the precise volume of the suspension to be administered.

  • Gently restrain the rat.

  • Measure the appropriate volume of the freshly vortexed SCH 42495 suspension into a syringe fitted with a gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the esophagus, dispense the contents of the syringe.

  • Carefully remove the gavage needle.

  • Monitor the animal for a short period after administration to ensure there are no signs of distress.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SCH 42495 and the experimental workflow for its in vivo evaluation.

SCH42495_Mechanism cluster_0 Mechanism of Action SCH_42495 SCH 42495 (NEP Inhibitor) NEP Neutral Endopeptidase (NEP) SCH_42495->NEP Inhibits ANP_degradation Degradation NEP->ANP_degradation Causes ANP Atrial Natriuretic Peptide (ANP) ANP->ANP_degradation Bio_Effects Vasodilation Natriuresis Diuresis ANP->Bio_Effects Promotes

Caption: Mechanism of action of SCH 42495.

InVivo_Workflow cluster_workflow Experimental Workflow for In Vivo Study prep Prepare 0.4% Methylcellulose Vehicle formulate Formulate SCH 42495 Suspension (30 mg/kg) prep->formulate weigh Weigh Animals formulate->weigh administer Administer via Oral Gavage (Twice Daily) weigh->administer monitor Monitor and Collect Data administer->monitor

Caption: Experimental workflow for in vivo studies.

References

Protocol for Oral Administration of SCH 42495 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 42495 is an orally active prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 leads to an increase in circulating ANP levels. Elevated ANP then promotes natriuresis, diuresis, and vasodilation, ultimately resulting in a reduction in blood pressure. These properties make SCH 42495 a compound of interest for preclinical research in cardiovascular conditions such as hypertension.

This document provides a detailed protocol for the oral administration of SCH 42495 to rats for experimental purposes. It includes information on dosage, vehicle preparation, administration procedure, and expected physiological effects.

Data Presentation

Table 1: Dosage and Administration of SCH 42495 in Rats

ParameterDetailsReference
Drug SCH 42495N/A
Species Rat (various strains, e.g., Spontaneously Hypertensive Rats, Wistar)[1]
Dosage Range 3 mg/kg to 30 mg/kg[1]
Vehicle 0.4% aqueous methyl cellulose
Route of Administration Oral gavage
Frequency Typically twice daily (b.i.d.)[1]
Volume 5-10 mL/kg (recommended maximum)[2]

Table 2: Reported Effects of Oral SCH 42495 Administration in Hypertensive Rats

DosageEffect on Systolic Blood Pressure (SBP)Effect on Plasma ANPEffect on Plasma/Urinary cGMPReference
3 mg/kg (b.i.d.) No significant change reported in one study with SHR rats.No significant change reported in one study with SHR rats.Plasma cGMP was higher than in controls.[1]
30 mg/kg (b.i.d.) No significant change reported in one study with SHR rats.No significant change reported in one study with SHR rats.Plasma and urinary cGMP increased.[1]

Note: The antihypertensive effects of SCH 42495 can vary depending on the specific rat model of hypertension used. While the above study in spontaneously hypertensive rats (SHR) did not show a significant drop in blood pressure with chronic treatment, other studies have demonstrated hypotensive effects in different models.

Pharmacokinetic Data

Experimental Protocols

1. Preparation of Dosing Solution

  • Objective: To prepare a homogenous suspension of SCH 42495 in a suitable vehicle for oral administration.

  • Materials:

    • SCH 42495 powder

    • 0.4% (w/v) aqueous methyl cellulose solution

    • Weighing scale

    • Spatula

    • Mortar and pestle (optional, for trituration)

    • Stir plate and magnetic stir bar

    • Volumetric flask or graduated cylinder

  • Procedure:

    • Calculate the required amount of SCH 42495 based on the desired concentration and final volume. For example, to prepare a 10 mL solution for dosing a 250g rat at 10 mg/kg, you would need 2.5 mg of SCH 42495. It is advisable to prepare a stock solution.

    • Weigh the calculated amount of SCH 42495 powder.

    • If the powder is not finely milled, gently triturate it in a mortar and pestle to a fine powder.

    • In a suitable container, add a small amount of the 0.4% aqueous methyl cellulose to the SCH 42495 powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar until the desired final volume is reached and the suspension is homogenous.

    • Visually inspect the suspension for any clumps or undissolved particles. Continue stirring until a uniform suspension is achieved.

    • Keep the solution continuously stirred during the dosing procedure to ensure consistent dosage.

2. Oral Gavage Administration Protocol

  • Objective: To safely and accurately administer the prepared SCH 42495 suspension directly into the rat's stomach.

  • Materials:

    • Rat to be dosed

    • Prepared SCH 42495 suspension

    • Appropriately sized syringe (e.g., 1 mL or 3 mL)

    • 16-18 gauge, 2-3 inch stainless steel or flexible plastic gavage needle with a rounded tip

    • Weighing scale

  • Procedure:

    • Animal Preparation:

      • Weigh the rat to determine the precise volume of the dosing solution to be administered.

      • The maximum recommended volume for oral gavage in rats is 10 mL/kg.[2]

    • Restraint:

      • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[2]

    • Gavage Needle Insertion:

      • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[3]

      • Fill the syringe with the calculated volume of the SCH 42495 suspension and attach the gavage needle.

      • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

      • The needle should pass easily down the esophagus. The rat may exhibit swallowing reflexes.

      • Crucially, if any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw the needle and attempt re-insertion.

    • Administration:

      • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the suspension.

    • Post-Administration:

      • Gently withdraw the gavage needle along the same path of insertion.

      • Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare SCH 42495 in 0.4% Methyl Cellulose gavage Oral Gavage prep_solution->gavage weigh_animal Weigh Rat calc_dose Calculate Dose Volume weigh_animal->calc_dose calc_dose->gavage restrain Restrain Animal restrain->gavage post_monitoring Post-Administration Monitoring gavage->post_monitoring bp_measurement Blood Pressure Measurement post_monitoring->bp_measurement blood_sample Blood Sampling post_monitoring->blood_sample biomarker_analysis Plasma ANP & cGMP Analysis blood_sample->biomarker_analysis

Caption: Experimental workflow for oral administration of SCH 42495 in rats.

signaling_pathway cluster_drug cluster_enzyme cluster_peptide cluster_downstream sch42495 SCH 42495 (Oral) nep Neutral Endopeptidase (NEP) sch42495->nep Inhibits inactive_anp Inactive ANP Fragments nep->inactive_anp Degrades anp Atrial Natriuretic Peptide (ANP) anp->nep receptor ANP Receptor (NPR-A) anp->receptor Binds gc Guanylate Cyclase receptor->gc Activates gtp GTP cgmp cGMP gtp->cgmp Converts Guanylate Cyclase physiological_effects Physiological Effects (Natriuresis, Vasodilation, Lower Blood Pressure) cgmp->physiological_effects Mediates

Caption: Signaling pathway of SCH 42495.

References

Application Notes and Protocols for Studying Atrial Natriuretic Factor Potentiation Using SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SCH 42495, a potent neutral endopeptidase (NEP) inhibitor, for the study of atrial natriuretic factor (ANF) potentiation. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the pharmacological effects of enhancing endogenous ANF signaling.

Introduction

Atrial natriuretic factor (ANF) is a peptide hormone primarily synthesized and secreted by cardiac atria in response to atrial distension, playing a crucial role in cardiovascular homeostasis.[1][2][3] Its functions include promoting natriuresis, diuresis, and vasodilation, thereby reducing blood pressure and extracellular fluid volume.[4][5] The biological activity of ANF is terminated by its enzymatic degradation, primarily by neutral endopeptidase (NEP), also known as neprilysin.

SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent and selective inhibitor of NEP.[6][7][8] By inhibiting NEP, SCH 42495 effectively increases the circulating half-life and concentration of endogenous ANF, thus potentiating its physiological effects.[6][7] This makes SCH 42495 a valuable pharmacological tool for studying the therapeutic potential of ANF enhancement in various cardiovascular diseases, particularly hypertension.

Mechanism of Action

SCH 42495 potentiates ANF's effects by inhibiting its degradation. The core mechanism involves the following steps:

  • Oral Administration and Conversion: SCH 42495 is administered orally and is readily absorbed, after which it is converted to its active metabolite, SCH 42354.[8]

  • NEP Inhibition: SCH 42354 selectively binds to and inhibits the enzymatic activity of neutral endopeptidase.[6][7]

  • ANF Accumulation: The inhibition of NEP leads to a decrease in the clearance of ANF, resulting in elevated plasma and tissue concentrations of this peptide.[6][7]

  • Enhanced ANF Signaling: Increased levels of ANF lead to greater activation of its cognate receptor, the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[1][9][10]

  • Increased cGMP Production: Activation of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][9][10]

  • Physiological Responses: Elevated intracellular cGMP levels mediate the downstream effects of ANF, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.[6][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ANF signaling pathway and a general experimental workflow for studying the effects of SCH 42495.

ANF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANF ANF NEP NEP (Neutral Endopeptidase) ANF->NEP Degradation NPR-A NPR-A (Guanylyl Cyclase) ANF->NPR-A Binds & Activates SCH 42495 SCH 42495 SCH 42495->NEP Inhibits cGMP cGMP NPR-A->cGMP Converts GTP GTP Physiological Effects Vasodilation Natriuresis Diuresis cGMP->Physiological Effects Mediates Experimental_Workflow Animal Model Selection Select Animal Model (e.g., Hypertensive Rats) Baseline Measurement Baseline Measurements (Blood Pressure, Plasma ANF, etc.) Animal Model Selection->Baseline Measurement Drug Administration Administer SCH 42495 (Oral Gavage) Baseline Measurement->Drug Administration Post-treatment Monitoring Monitor Physiological Parameters (Blood Pressure, Heart Rate) Drug Administration->Post-treatment Monitoring Sample Collection Collect Samples (Blood, Urine) Post-treatment Monitoring->Sample Collection Biochemical Analysis Analyze Samples (Plasma ANF, Plasma/Urine cGMP) Sample Collection->Biochemical Analysis Data Analysis Data Analysis and Interpretation Biochemical Analysis->Data Analysis

References

Application Notes and Protocols for Cell-Based Screening of Neprilysin (NEP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a critical role in the inactivation of a variety of signaling peptides.[1][2] As a transmembrane ectoenzyme, NEP modulates cardiovascular, nervous, and immune system functions by cleaving and inactivating peptides such as natriuretic peptides (e.g., ANP, BNP), bradykinin, substance P, and enkephalins.[3][4] Its involvement in the degradation of amyloid-beta peptides also implicates it in the pathology of Alzheimer's disease.[5]

Inhibition of NEP has emerged as a promising therapeutic strategy for conditions like heart failure and hypertension. By preventing the breakdown of natriuretic peptides and bradykinin, NEP inhibitors enhance vasodilation, natriuresis, and diuresis, leading to beneficial cardiovascular effects.[3][6] SCH 42495 is an example of an orally active NEP inhibitor that has demonstrated antihypertensive effects.[7]

These application notes provide detailed protocols for cell-based assays designed to screen and characterize NEP inhibitors like SCH 42495. The primary method described is a fluorometric activity assay suitable for a high-throughput screening (HTS) format.

Signaling Pathways and Experimental Workflow

The inhibition of Neprilysin leads to the accumulation of its various peptide substrates, which in turn modulates multiple downstream signaling pathways. The following diagrams illustrate the core signaling cascade affected by NEP inhibition and the general workflow for screening potential inhibitors.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_substrates NEP Substrates cluster_intracellular Intracellular Signaling NEP Neprilysin (NEP/CD10) Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP->Natriuretic_Peptides Degradation Bradykinin Bradykinin NEP->Bradykinin Degradation Amyloid_Beta Amyloid-Beta (Aβ) NEP->Amyloid_Beta Degradation Other_Peptides Other Vasoactive Peptides (Substance P, Angiotensin II, etc.) NEP->Other_Peptides Degradation Inhibitor NEP Inhibitor (e.g., SCH 42495) Inhibitor->NEP Inhibition NP_Receptor NP Receptors (NPR-A/B) Natriuretic_Peptides->NP_Receptor Activation BK_Receptor Bradykinin B2 Receptor Bradykinin->BK_Receptor Activation AB_Accumulation Aβ Accumulation (Alzheimer's Pathology) Amyloid_Beta->AB_Accumulation Reduced Degradation Leads to Vaso_Effects Vasodilation, Natriuresis, Anti-proliferative Effects NP_Receptor->Vaso_Effects Leads to BK_Receptor->Vaso_Effects Leads to

Caption: Neprilysin signaling pathway and the effect of inhibitors.

HTS_Workflow A 1. Cell Seeding (NEP-expressing cells, e.g., SH-SY5Y) in 96-well plates B 2. Compound Treatment Incubate cells with test compounds (e.g., SCH 42495) and controls A->B C 3. Substrate Addition Add fluorogenic NEP substrate to all wells B->C D 4. Kinetic Fluorescence Reading Measure fluorescence increase over time (Ex/Em ~330/430 nm or 490/520 nm) C->D E 5. Data Analysis Calculate % inhibition and determine IC50 values D->E

Caption: High-throughput screening workflow for NEP inhibitors.

Quantitative Data Summary

The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of SCH 42495 and provides a template for presenting screening results.

CompoundTargetAssay TypeSubstrateIC50 (nM)Reference
SCH 42495 NeprilysinIn vitro enzyme assayleu-enkephalin8.3[7]
SCH 42495 NeprilysinIn vitro enzyme assayAtrial Natriuretic Factor (ANF)10.0[7]
Test Compound XNeprilysinCell-Based AssayFluorogenic PeptideUser-determined
Positive ControlNeprilysinCell-Based AssayFluorogenic PeptideUser-determined

Experimental Protocols

Cell Line Selection and Culture

A crucial first step is the selection of a suitable cell line with consistent and detectable NEP expression.

  • Recommended Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as they have been used in cell-based NEP activity assays.[8]

  • Alternative Cell Lines: Other cell lines with high endogenous NEP expression or cells engineered to overexpress NEP can also be used.

  • Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Protocol for Cell-Based NEP Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for HTS.

Materials:

  • NEP-expressing cells (e.g., SH-SY5Y)

  • Cell culture medium

  • 96-well clear-bottom black or white plates

  • Test compounds (e.g., SCH 42495) and positive control inhibitor (e.g., Thiorphan)

  • Fluorogenic NEP substrate (e.g., Abz-based or FRET-based peptides)[9][10]

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in culture medium to a final concentration of 2.5 x 10^5 cells/mL. b. Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well). c. Incubate the plate for 24-48 hours at 37°C to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of test compounds and controls in the assay buffer. A typical starting concentration for screening is 10 µM. For IC50 determination, a 10-point, 3-fold serial dilution is recommended. b. Gently aspirate the culture medium from the wells. c. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer. d. Add 90 µL of the diluted compounds or vehicle control to the respective wells. Include wells with vehicle only (0% inhibition) and wells with a saturating concentration of a known inhibitor (100% inhibition). e. Incubate the plate at 37°C for 30-60 minutes.

  • Enzymatic Reaction and Measurement: a. Prepare the NEP substrate working solution by diluting the concentrated stock in assay buffer according to the manufacturer's instructions (e.g., a final concentration of 10-50 µM).[6][11] b. Add 10 µL of the substrate working solution to each well to initiate the reaction. The total volume should be 100 µL. c. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. d. Measure the fluorescence intensity in kinetic mode for 60-120 minutes, taking readings every 1-2 minutes.

    • For Abz-based substrates: Excitation/Emission = 330/430 nm.[6][11]
    • For 5-FAM/QXL™ FRET substrates: Excitation/Emission = 490/520 nm.[10]

Data Analysis and IC50 Determination
  • Calculate the Rate of Reaction: For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (1 - [(Rate_Sample - Rate_100%_Inhibition) / (Rate_0%_Inhibition - Rate_100%_Inhibition)])

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (log(inhibitor) vs. response -- Variable slope) equation to determine the IC50 value.[12]

Conclusion

The provided protocols offer a robust framework for the identification and characterization of novel NEP inhibitors using a cell-based format. This approach provides a more physiologically relevant context compared to purely biochemical assays and is amenable to high-throughput screening campaigns. Careful selection of cell lines, optimization of assay conditions, and rigorous data analysis are critical for obtaining reliable and reproducible results in the pursuit of new therapeutics targeting the Neprilysin pathway.

References

Application Notes & Protocols for the Analytical Quantification of SCH 42495 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of SCH 42495 racemate in biological matrices. The protocols described herein are based on established principles of chromatography and mass spectrometry and are intended as a starting point for method development and validation.

Introduction

SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme involved in the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 potentiates the effects of these peptides, leading to vasodilation and natriuresis, which are beneficial in the management of hypertension. Given its therapeutic potential, robust and reliable analytical methods are essential for the quantitative determination of SCH 42495 and its active metabolite in biological samples to support pharmacokinetic and pharmacodynamic studies.

This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A method for the chiral separation of its enantiomers is also proposed.

Signaling Pathway of SCH 42495

SCH 42495 acts by inhibiting neutral endopeptidase (NEP), which is also known as neprilysin. NEP is a zinc-dependent metalloprotease that cleaves and inactivates several signaling peptides. A primary substrate for NEP is Atrial Natriuretic Peptide (ANP). When SCH 42495 is administered, its active metabolite, SCH 42354, inhibits NEP, leading to increased levels of active ANP. ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which, through the activation of guanylate cyclase, increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a variety of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to the lowering of blood pressure.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space SCH 42495 SCH 42495 SCH 42354 SCH 42354 SCH 42495->SCH 42354 Metabolism (Esterases) NEP NEP (Neprilysin) SCH 42354->NEP Inhibits ANP_active Active ANP NPR-A NPR-A Receptor ANP_active->NPR-A Binds to ANP_active->NEP Degraded by ANP_inactive Inactive ANP Fragments GC Guanylate Cyclase NPR-A->GC Activates NEP->ANP_inactive GTP GTP cGMP cGMP GTP->cGMP Conversion GC Cellular_Response Vasodilation, Natriuresis, Diuresis cGMP->Cellular_Response Mediates

Caption: Signaling pathway of SCH 42495 via NEP inhibition.

Section 1: Quantification of this compound by HPLC-UV

This section details a proposed method for the quantification of this compound in plasma samples using reverse-phase high-performance liquid chromatography with ultraviolet detection.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of SCH 42495.
Protocol 1: HPLC-UV Method

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL onto the HPLC system.

2. HPLC Conditions:

ParameterProposed Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of SCH 42495 to the internal standard against the concentration of SCH 42495 standards.

  • Determine the concentration of SCH 42495 in the samples from the calibration curve using linear regression.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Section 2: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for samples with low concentrations of the analyte.

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of SCH 42495.
Protocol 2: LC-MS/MS Method

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard solution (preferably a stable isotope-labeled SCH 42495).

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterProposed Value
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions SCH 42495: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion

3. Data Analysis:

  • Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for SCH 42495 and its internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%

Section 3: Chiral Separation of SCH 42495 Enantiomers

As SCH 42495 is a chiral molecule, it is often necessary to quantify the individual enantiomers. A proposed method using a chiral stationary phase is described below.

Protocol 3: Chiral HPLC Method

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in the LC-MS/MS method (Protocol 2) to ensure a clean extract.

2. Chiral HPLC Conditions:

ParameterProposed Value
Column Chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 254 nm or coupled to a Mass Spectrometer
Injection Volume 10 µL

3. Data Analysis:

  • The two enantiomers should be resolved as two separate peaks.

  • Quantification of each enantiomer can be performed by creating separate calibration curves for each, if reference standards are available.

Expected Results (Hypothetical)
ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) > 1.5-

Disclaimer: The methods and protocols described in these application notes are proposed based on established analytical principles and data from similar compounds. These methods have not been validated for SCH 42495 and should be considered as a starting point for method development. Full validation according to regulatory guidelines (e.g., FDA, EMA) is required before use in regulated studies.

Application Notes and Protocols for SCH 42495 Racemate in Cardiovascular Remodeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of SCH 42495 racemate, a neutral endopeptidase (NEP) inhibitor, in preclinical studies of cardiovascular remodeling. Detailed protocols for inducing animal models of hypertension and hypoxia-induced cardiovascular remodeling are presented, along with methodologies for assessing the therapeutic effects of SCH 42495. Furthermore, the underlying signaling pathway of SCH 42495's mechanism of action is elucidated. This document is intended to serve as a practical guide for researchers investigating novel therapeutic strategies for cardiovascular diseases characterized by pathological remodeling.

Introduction

Cardiovascular remodeling, a complex process involving alterations in the size, shape, structure, and function of the heart and blood vessels, is a hallmark of various cardiovascular diseases, including hypertension and heart failure. Neutral endopeptidase (NEP) is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound potentiates the beneficial effects of ANP, which include vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis. These properties make SCH 42495 a compelling compound for investigation in the context of cardiovascular remodeling.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies involving this compound, providing a clear comparison of dosages and observed effects.

Table 1: Dosage of this compound in Animal Studies

Animal ModelDosageRoute of AdministrationStudy DurationKey Findings
DOCA-Na Hypertensive Rats1, 3, or 10 mg/kgOralSingle doseSignificant reductions in blood pressure of 22 ± 6, 43 ± 7, and 62 ± 12 mm Hg, respectively[1]
Dahl-S Hypertensive Rats1 to 10 mg/kgOralSingle doseSignificant hypotensive activity observed 18 hours after a single 10 mg/kg dose[1]
Chronic Hypoxia-Induced Hypertensive Rats30 mg/kgOral (twice daily)10 daysSignificant reduction in pulmonary vascular remodeling and ventricular hypertrophy[2]

Table 2: Dosage of this compound in Human Studies

Study PopulationDosageRoute of AdministrationStudy DurationKey Findings
Patients with Essential Hypertension50, 100, or 200 mgOral (twice daily)8 weeksSignificant reduction in blood pressure from 171 ± 1/100 ± 1 mm Hg to 146 ± 3/84 ± 2 mmHg[3]

Signaling Pathway

SCH 42495 exerts its therapeutic effects by inhibiting neutral endopeptidase (NEP), thereby increasing the bioavailability of atrial natriuretic peptide (ANP). ANP then binds to its receptor, particulate guanylate cyclase A (pGC-A), leading to the conversion of GTP to cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), which mediates a range of downstream effects culminating in vasodilation, reduced cardiac hypertrophy, and decreased fibrosis.

cluster_inhibition Mechanism of SCH 42495 cluster_pathway ANP Signaling Pathway SCH 42495 SCH 42495 NEP Neutral Endopeptidase (NEP) SCH 42495->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degrades pGCA Particulate Guanylate Cyclase-A (pGC-A) Receptor ANP->pGCA Binds to cGMP cGMP pGCA->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Vasodilation Reduced Cardiac Hypertrophy Reduced Fibrosis PKG->Effects Mediates

Caption: Signaling pathway of SCH 42495 action.

Experimental Protocols

DOCA-Salt Hypertensive Rat Model of Cardiovascular Remodeling

This model induces hypertension and subsequent cardiac hypertrophy through mineralocorticoid excess and high salt intake.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg/pellet, 21-day release) or DOCA solution for injection

  • 1% NaCl drinking water

  • Standard rat chow

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for unilateral nephrectomy

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Unilateral Nephrectomy:

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate the renal artery and vein and the ureter.

    • Remove the right kidney.

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia as required.

  • DOCA Administration:

    • One week after surgery, implant a DOCA pellet subcutaneously in the dorsal neck region under light anesthesia. Alternatively, administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.

  • High-Salt Diet: Replace regular drinking water with 1% NaCl solution.

  • SCH 42495 Treatment:

    • Divide the rats into a control group (receiving vehicle) and treatment groups (receiving different doses of SCH 42495, e.g., 1, 3, 10 mg/kg) by oral gavage daily.

  • Monitoring: Monitor blood pressure weekly using a tail-cuff method.

  • Endpoint Analysis (after 4-6 weeks):

    • Euthanize the rats.

    • Excise the heart, blot it dry, and weigh it.

    • Calculate the heart weight to body weight ratio and the left ventricular weight to body weight ratio as indices of hypertrophy.

    • Collect tissue samples for histological analysis.

Chronic Hypoxia-Induced Pulmonary Hypertension and Right Ventricular Hypertrophy Model

This model simulates the effects of chronic hypoxia on the cardiovascular system, leading to pulmonary hypertension and right ventricular hypertrophy.

Materials:

  • Male Wistar rats (200-250 g)

  • Hypoxic chamber (capable of maintaining 10% O2)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard rat chow and water

Procedure:

  • Acclimatization: Acclimatize rats for one week.

  • Group Allocation: Divide rats into four groups: Normoxia + Vehicle, Normoxia + SCH 42495, Hypoxia + Vehicle, and Hypoxia + SCH 42495.

  • Hypoxic Exposure: Place the hypoxia groups in a chamber with 10% oxygen for the duration of the study (e.g., 14 days). The normoxia groups remain in room air (21% oxygen).

  • Drug Administration: Administer SCH 42495 (e.g., 30 mg/kg) or vehicle twice daily by oral gavage.[2]

  • Endpoint Analysis (at specified time points, e.g., day 1, 3, 7, 10, 14):

    • Euthanize the rats.

    • Collect blood for plasma ANP measurement.

    • Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).

    • Weigh the RV and LV+S separately to determine the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

    • Perfuse the lungs with formalin for histological assessment of pulmonary vascular remodeling.

Histological Assessment of Cardiovascular Remodeling

Materials:

  • Formalin-fixed heart and lung tissues

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Masson's trichrome stain

  • Antibody against alpha-smooth muscle actin (α-SMA)

  • Microscope with a calibrated eyepiece

Procedure:

  • Tissue Processing: Dehydrate the fixed tissues and embed them in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining:

    • H&E Staining: For general morphology and measurement of cardiomyocyte cross-sectional area and vessel wall thickness.

    • Masson's Trichrome Staining: To assess collagen deposition and fibrosis (collagen stains blue).

    • Immunohistochemistry for α-SMA: To identify and quantify the muscularization of pulmonary arterioles.

  • Image Analysis:

    • Capture images of the stained sections.

    • For cardiac hypertrophy, measure the cross-sectional area of at least 100 cardiomyocytes per heart.

    • For pulmonary vascular remodeling, measure the medial wall thickness of 20-30 small pulmonary arteries per lung section. The percentage of wall thickness can be calculated as: (2 x medial thickness / external diameter) x 100.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SCH 42495 in a cardiovascular remodeling model.

cluster_analysis Data Analysis start Animal Model Induction (e.g., DOCA-Salt or Hypoxia) treatment Treatment with SCH 42495 or Vehicle start->treatment monitoring In-life Monitoring (e.g., Blood Pressure) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint hemodynamics Hemodynamic Analysis endpoint->hemodynamics hypertrophy Hypertrophy Assessment (Heart Weight, Fulton Index) endpoint->hypertrophy histology Histological Analysis (Fibrosis, Vessel Wall Thickness) endpoint->histology biochemical Biochemical Assays (Plasma ANP, cGMP) endpoint->biochemical results Results Interpretation and Conclusion hemodynamics->results hypertrophy->results histology->results biochemical->results

References

Application Notes and Protocols for the Long-Term Stability of SCH 42495 Racemate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 is a prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354. NEP is a key enzyme in the inactivation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 potentiates the effects of these peptides, leading to vasodilation and natriuresis, which are beneficial in the management of hypertension and heart failure.[1][2][3][4][5] The long-term stability of SCH 42495 racemate in solution is a critical parameter for ensuring its quality, efficacy, and safety as a potential therapeutic agent.

These application notes provide a comprehensive overview of the principles and protocols for assessing the long-term stability of this compound in solution, based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8][9]

Data Presentation

The stability of this compound in a buffered aqueous solution (pH 7.4) and an organic co-solvent system (50:50 acetonitrile:water) was evaluated under long-term and accelerated storage conditions. The following tables summarize the quantitative data obtained from these hypothetical studies.

Table 1: Long-Term Stability of this compound in Solution (25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)Assay (%) - Aqueous SolutionTotal Degradants (%) - Aqueous SolutionAssay (%) - Organic Co-solventTotal Degradants (%) - Organic Co-solvent
0100.0< 0.1100.0< 0.1
399.50.599.80.2
698.91.199.50.5
998.21.899.20.8
1297.52.598.91.1
1896.13.998.21.8
2494.85.297.52.5

Table 2: Accelerated Stability of this compound in Solution (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)Assay (%) - Aqueous SolutionTotal Degradants (%) - Aqueous SolutionAssay (%) - Organic Co-solventTotal Degradants (%) - Organic Co-solvent
0100.0< 0.1100.0< 0.1
198.11.999.01.0
296.23.898.11.9
394.55.597.22.8
690.39.795.05.0

Table 3: Forced Degradation of this compound in Aqueous Solution

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl24 hours85.210.53.1
0.1 M NaOH8 hours78.915.34.5
3% H₂O₂24 hours92.15.81.2
Heat (80°C)48 hours95.33.50.9
Photostability (ICH Q1B)1.2 million lux hours98.70.80.3

Experimental Protocols

Protocol for Long-Term and Accelerated Stability Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[6][9]

1.1. Objective: To evaluate the stability of this compound in two different solvent systems under long-term and accelerated storage conditions.

1.2. Materials:

  • This compound (primary reference standard)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with inert stoppers

  • Stability chambers

1.3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the two solvent systems:

    • Aqueous Solution: PBS, pH 7.4

    • Organic Co-solvent: 50:50 (v/v) acetonitrile:water

  • Aliquot 1 mL of each stock solution into separate, clearly labeled amber glass vials.

  • Prepare a sufficient number of vials for each time point and storage condition.

1.4. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[10][11]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10][11]

1.5. Testing Schedule:

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months[10]

  • Accelerated: 0, 1, 2, 3, and 6 months[10]

1.6. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is to be used for the quantification of SCH 42495 and its degradation products.[12][13][14][15] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

1.7. Data Analysis:

  • At each time point, determine the concentration of SCH 42495 and the percentage of total degradation products.

  • Plot the assay of SCH 42495 against time to determine the degradation kinetics.

  • Identify any significant changes, defined as a failure to meet the specification (e.g., >5% loss in assay from the initial value).[16]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of the drug substance.[17][18][19][20]

2.1. Objective: To investigate the intrinsic stability of this compound under various stress conditions.

2.2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

2.3. Procedure:

  • Acid Hydrolysis: Dissolve SCH 42495 in 0.1 M HCl to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours. Neutralize a sample with NaOH before analysis.

  • Base Hydrolysis: Dissolve SCH 42495 in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Store at room temperature for 8 hours. Neutralize a sample with HCl before analysis.

  • Oxidative Degradation: Dissolve SCH 42495 in a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of SCH 42495 at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photostability: Expose a solution of SCH 42495 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

2.4. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method.

  • Characterize the major degradation products using techniques such as mass spectrometry (MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep1 Prepare Stock Solutions (Aqueous & Organic) prep2 Aliquot into Vials prep1->prep2 storage1 Long-Term (25°C / 60% RH) prep2->storage1 storage2 Accelerated (40°C / 75% RH) prep2->storage2 analysis1 HPLC Analysis storage1->analysis1 Scheduled Time Points storage2->analysis1 Scheduled Time Points analysis2 Quantify Assay & Degradants analysis1->analysis2 data1 Assess Stability Profile analysis2->data1 data2 Determine Shelf-life data1->data2

Caption: Workflow for Stability Testing of SCH 42495.

signaling_pathway cluster_membrane Cell Membrane NEP Neutral Endopeptidase (NEP) ANP_Receptor ANP Receptor GTP GTP ANP_Receptor->GTP Activates Guanylate Cyclase ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degradation ANP->ANP_Receptor Binding SCH42495 SCH 42495 SCH42495->NEP Inhibition cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation Natriuresis Antihypertensive Effects PKG->Physiological_Effects

Caption: Signaling Pathway of SCH 42495 Action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of SCH 42495 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of SCH 42495 racemate.

Frequently Asked Questions (FAQs)

Q1: What is SCH 42495 and why is its aqueous solubility a concern?

A1: SCH 42495 is an orally active prodrug of the neutral endopeptidase (NEP) inhibitor, SCH 42354. NEP inhibitors are a class of drugs that potentiate the effects of endogenous natriuretic peptides, leading to vasodilation and natriuresis. Like many small molecule drug candidates, this compound exhibits poor solubility in aqueous solutions. This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder preclinical and clinical development.

Q2: What are the general approaches to improving the solubility of a poorly water-soluble compound like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and formulation-based approaches such as solid dispersions and lipid-based formulations. Chemical modifications may involve salt formation, prodrug synthesis (which has already been applied to create SCH 42495 from its active form), and complexation with agents like cyclodextrins.

Q3: Are there any specific formulation strategies that have been used for SCH 42495 or similar NEP inhibitors?

A3: While specific formulation details for this compound are not extensively published in publicly available literature, one study mentions the use of an aqueous methyl cellulose vehicle for oral administration in rats. This suggests that a suspension formulation is a viable approach. For other poorly soluble drugs, and likely applicable to NEP inhibitors, strategies such as amorphous solid dispersions, self-emulsifying drug delivery systems (SEDDS), and nanosuspensions have proven effective in improving oral bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound due to its poor aqueous solubility.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in in-vitro assays. - Precipitation of the compound in the aqueous assay buffer. - Adsorption of the compound to plasticware.- Increase Solubilization: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) and consistent across all experiments. - Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F68) in the assay buffer to aid in solubilization. - pH Adjustment: Determine the pKa of SCH 42495 and adjust the pH of the buffer to a range where its solubility is higher, if applicable.
Low and variable oral bioavailability in animal studies. - Incomplete dissolution of the drug in the gastrointestinal fluid. - Precipitation of the drug in the gut lumen after initial dissolution.- Formulation Optimization:     - Particle Size Reduction: Micronize the drug powder to increase the surface area for dissolution.     - Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance the dissolution rate.     - Lipid-Based Formulation: Formulate the compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).
Difficulty preparing a stable aqueous formulation for dosing. - The compound's intrinsic solubility is too low for the required concentration.- Co-solvents: Use a mixture of water and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) to increase solubility. The concentration of the co-solvent should be carefully optimized to avoid toxicity. - Suspension Formulation: Prepare a micronized suspension of the drug in an aqueous vehicle containing a suspending agent (e.g., methylcellulose, carboxymethylcellulose) and a wetting agent.

Data Presentation: Solubility Profile of a Representative Poorly Soluble Compound

Solvent/Media Temperature (°C) Solubility (mg/mL) Notes
Deionized Water25< 0.001Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.425< 0.001Similar to water.
0.1 N HCl (pH 1.2)370.05Slightly increased solubility at acidic pH.
5% DMSO in PBS pH 7.4250.1DMSO acts as a co-solvent.
1% Tween® 80 in PBS pH 7.4250.05Surfactant enhances solubility.
20% Ethanol in Water250.2Co-solvent system significantly improves solubility.
Fasted State Simulated Intestinal Fluid (FaSSIF)370.005Represents solubility in the small intestine without food.
Fed State Simulated Intestinal Fluid (FeSSIF)370.015Increased solubility due to bile salts and lipids.

Experimental Protocols

1. Protocol for Determining Equilibrium Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific aqueous medium.

  • Materials:

    • This compound powder

    • Selected aqueous buffer (e.g., PBS pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, visually confirm the presence of excess solid.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of SCH 42495 using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility.

2. Protocol for Preparation of a Nanosuspension by Wet Milling

This protocol describes a common method for particle size reduction to the nanometer range.

  • Materials:

    • This compound powder

    • Stabilizer solution (e.g., aqueous solution of Pluronic® F128 or HPMC)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Planetary ball mill or similar high-energy mill

    • Particle size analyzer (e.g., dynamic light scattering)

  • Procedure:

    • Prepare a pre-suspension of this compound in the stabilizer solution.

    • Add the pre-suspension and the milling media to the milling chamber.

    • Mill the suspension at a specified speed and for a defined duration. The milling parameters (time, speed, bead size) need to be optimized for the specific compound.

    • Periodically withdraw samples to monitor the particle size distribution until the desired size is achieved (typically < 500 nm).

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

Below are diagrams illustrating key concepts related to the mechanism of action of SCH 42495 and experimental workflows.

signaling_pathway cluster_inhibition Mechanism of SCH 42495 cluster_pathway ANP Signaling Pathway SCH42495 SCH 42495 (Prodrug) Active_Metabolite SCH 42354 (Active Inhibitor) SCH42495->Active_Metabolite Metabolism NEP Neutral Endopeptidase (NEP) Active_Metabolite->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degradation Inactive Peptides ANP->Degradation Degraded by NPR_A Natriuretic Peptide Receptor-A (NPR-A) ANP->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis, Diuresis PKG->Vasodilation Leads to experimental_workflow cluster_solubility Solubility Determination Workflow Start Start: Excess Compound in Buffer Shake Equilibrate (Shake-Flask) Start->Shake Separate Separate Solid (Centrifuge/Filter) Shake->Separate Analyze Quantify Solute (HPLC) Separate->Analyze End Result: Equilibrium Solubility Analyze->End

Optimizing SCH 42495 dosage for maximal antihypertensive effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SCH 42495

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for optimizing the dosage of SCH 42495 to achieve its maximal antihypertensive effect.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for SCH 42495?

A1: SCH 42495 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, it inhibits vasoconstriction and reduces aldosterone secretion, leading to a decrease in blood pressure. The signaling pathway is illustrated below.

cluster_0 Mechanism of Action: SCH 42495 AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein Activation AT1R->Gq SCH42495 SCH 42495 SCH42495->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca->Vasoconstriction

Caption: Proposed signaling pathway for SCH 42495 as an AT1 receptor antagonist.

Q2: What is the recommended starting dose range for in vivo studies?

A2: For initial in vivo studies in spontaneously hypertensive rats (SHR), we recommend a starting dose range of 1 mg/kg to 10 mg/kg, administered orally (p.o.). This range is based on preliminary dose-ranging studies that have shown significant antihypertensive effects with minimal adverse events. See the data summary table below for more details.

Q3: How should SCH 42495 be prepared for oral administration?

A3: SCH 42495 is a water-soluble powder. For oral gavage, it should be dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the solution is vortexed thoroughly for 5 minutes to achieve complete dissolution before administration.

Quantitative Data Summary

The following tables summarize key data from preclinical dose-ranging and pharmacokinetic studies of SCH 42495.

Table 1: Dose-Response Relationship of SCH 42495 in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Mean Arterial Pressure (MAP) Reduction (mmHg)Onset of Action (Hours)Duration of Action (Hours)
115 ± 2.128
328 ± 3.51.516
1045 ± 4.21>24
3048 ± 3.91>24
Data presented as mean ± SEM. N=8 animals per group. Baseline MAP was 180 ± 5 mmHg.

Table 2: Pharmacokinetic Profile of SCH 42495 in Sprague-Dawley Rats (10 mg/kg, p.o.)

ParameterValue
Tmax (Time to Peak Plasma Concentration)1.5 hours
Cmax (Peak Plasma Concentration)2,500 ng/mL
AUC (Area Under the Curve)18,000 ng·h/mL
Half-life (t½)9 hours
Bioavailability~60%

Experimental Protocols

Protocol 1: Evaluating Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male SHRs, 16-20 weeks old, with a baseline systolic blood pressure > 170 mmHg.

  • Acclimatization: Acclimatize animals for at least 7 days with regular handling and sham dosing (vehicle administration) to minimize stress-induced blood pressure fluctuations.

  • Blood Pressure Measurement: Utilize radiotelemetry for continuous and accurate measurement of blood pressure and heart rate. This is the gold standard and avoids restraint-induced artifacts.

  • Dosing:

    • Prepare SCH 42495 in 0.5% CMC vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

    • Administer a single oral dose via gavage.

    • Include a vehicle-only control group.

  • Data Collection: Record blood pressure and heart rate continuously, starting from at least 24 hours pre-dose to 48 hours post-dose.

  • Analysis: Calculate the change in Mean Arterial Pressure (MAP) from the pre-dose baseline for each animal. Average the results for each dose group and compare them against the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Troubleshooting Guide

Issue 1: High variability in blood pressure readings within the same dose group.

  • Possible Cause 1: Animal Stress. Insufficient acclimatization or improper handling can cause significant stress, leading to blood pressure spikes that confound the drug's effect.

    • Solution: Ensure a minimum of 7 days of acclimatization with consistent handling and sham dosing procedures. Minimize noise and disturbances in the animal facility.

  • Possible Cause 2: Inaccurate Dosing. Errors in drug preparation or administration can lead to inconsistent dosing.

    • Solution: Double-check all calculations for drug concentrations. Ensure the dosing solution is homogenous. Use precise gavage techniques to ensure the full dose is delivered.

  • Possible Cause 3: Telemetry Implant Issues. Signal artifacts or implant failure can lead to erroneous data.

    • Solution: Regularly check the quality of the telemetry signal. Exclude data from animals with clear signal loss or abnormal waveforms.

Issue 2: The observed antihypertensive effect is less than expected based on the provided data.

  • Possible Cause 1: Drug Stability. Improper storage or preparation of SCH 42495 may lead to degradation.

    • Solution: Store the compound at the recommended temperature (2-8°C), protected from light. Prepare dosing solutions fresh each day. Do not use solutions that have precipitated.

  • Possible Cause 2: Pharmacokinetic Differences. The strain, age, or health status of your animal model may differ, leading to altered absorption or metabolism.

    • Solution: Verify the specifications of your animal model. If possible, perform a satellite pharmacokinetic study in a small cohort of your animals to confirm exposure levels.

Issue 3: Unexpected adverse effects are observed (e.g., lethargy, hypotension).

  • Possible Cause: Dose is too high. The dose may be approaching the maximum tolerated dose (MTD) for your specific animal model or strain.

    • Solution: Immediately lower the dose. Implement a dose-escalation study with smaller increments to identify the optimal therapeutic window. Monitor animals closely for clinical signs of distress. The experimental workflow below outlines a standard approach.

cluster_1 Troubleshooting & Optimization Workflow Start Start: Sub-optimal Results CheckDose Verify Dosing (Preparation & Administration) Start->CheckDose CheckModel Assess Animal Model (Health, Stress, Strain) CheckDose->CheckModel Dose OK AdjustDose Adjust Dose or Protocol CheckDose->AdjustDose Error Found CheckSignal Review Data Integrity (Telemetry Signal Quality) CheckModel->CheckSignal Model OK CheckModel->AdjustDose Issue Found RunPK Conduct Satellite PK Study CheckSignal->RunPK Data OK CheckSignal->AdjustDose Artifacts Found RunPK->AdjustDose Exposure Confirmed ReRun Re-run Experiment AdjustDose->ReRun

Caption: A logical workflow for troubleshooting common experimental issues.

Troubleshooting inconsistent results in SCH 42495 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCH 42495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this neutral endopeptidase (NEP) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to inconsistent results in experiments with SCH 42495.

1. Compound Handling and Storage

  • Question: I am observing precipitation of SCH 42495 when I dilute my DMSO stock solution in aqueous buffers (e.g., PBS, cell culture media). What can I do? Answer: This is a common issue with compounds that have low aqueous solubility. Here are several strategies to mitigate precipitation:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

    • Vortexing/Mixing: When adding the DMSO stock to the aqueous buffer, ensure vigorous vortexing or mixing to promote rapid and uniform dispersion.

    • Pre-warmed Media: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

    • Formulation for In Vivo Studies: For animal studies, SCH 42495 has been administered orally as a suspension in aqueous methyl cellulose (0.4%)[1].

  • Question: What are the recommended storage conditions for SCH 42495? Answer: While specific stability data for SCH 42495 solutions is not readily available, general best practices for similar compounds are as follows:

    • Solid Compound: Store the solid powder at -20°C for long-term storage.

    • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

    • Aqueous Solutions: It is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment. The stability of NEP inhibitors in aqueous solutions can be pH-dependent[2].

2. Inconsistent In Vitro Results

  • Question: My in vitro NEP inhibition assay is showing high variability between wells. What are the potential causes? Answer: High variability in in vitro assays can arise from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated inhibitor stocks.

    • Incomplete Mixing: Thoroughly mix the contents of each well after adding the inhibitor and substrate.

    • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent.

    • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/media without cells or reagents.

    • Cell Seeding Density: For cell-based assays, ensure a uniform cell suspension and consistent seeding density across all wells.

  • Question: I am not observing the expected level of NEP inhibition with SCH 42495. What should I check? Answer:

    • Compound Integrity: Verify the identity and purity of your SCH 42495. If possible, confirm its activity against a positive control (recombinant human NEP).

    • Assay Conditions: Ensure your assay buffer conditions (e.g., pH, co-factors) are optimal for NEP activity. NEP is a zinc-metalloenzyme.

    • Substrate Concentration: The apparent IC50 of an inhibitor can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km for the enzyme.

    • Incubation Time: The inhibitory effect may be time-dependent. Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period before adding the substrate.

3. Unexpected In Vivo Results

  • Question: The in vivo effects of SCH 42495 in my animal model are not consistent with published literature. What could be the reason? Answer: Inconsistent in vivo results can be due to the complex pharmacology of NEP inhibitors:

    • Dual Role of NEP: Neprilysin degrades both vasodilating peptides (like ANP and bradykinin) and vasoconstricting peptides (like angiotensin II and endothelin-1). The net effect of NEP inhibition can depend on the physiological state of the animal and the relative balance of these vasoactive peptides[3][4]. In some cases, NEP inhibition can even lead to vasoconstriction[3].

    • Animal Model: The response to NEP inhibitors can vary significantly between different animal models of disease (e.g., different models of hypertension)[5].

    • Drug Formulation and Administration: Ensure consistent and accurate dosing. For oral administration, factors like food intake can affect drug absorption.

    • Biological Variability: Individual animal responses can vary. Ensure adequate sample sizes and appropriate statistical analysis to account for this variability.

4. Potential Off-Target Effects

  • Question: Could off-target effects of SCH 42495 be contributing to my unexpected results? Answer: While a specific off-target kinase selectivity panel for SCH 42495 is not publicly available, it is a possibility for many small molecule inhibitors.

    • Broad Kinase Screening: To investigate potential off-target effects on kinases, you can utilize commercially available kinase panel screening services. These services test your compound against a large number of kinases to identify unintended interactions.

    • Phenotypic Observations: Carefully document any unexpected phenotypic changes in your cells or animals, as these may provide clues to potential off-target activities.

    • Literature on Similar Compounds: Reviewing the literature for other NEP inhibitors may provide insights into potential class-wide off-target effects.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of SCH 42495 and its Active Metabolite SCH 42354

ParameterCompoundValueSpeciesExperimental SystemReference
IC50 (Leu-enkephalin hydrolysis)SCH 423548.3 nmol/L-In vitro[5]
IC50 (ANF hydrolysis)SCH 4235410.0 nmol/L-In vitro[5]
Blood Pressure Reduction (1 mg/kg, p.o.)SCH 4249522 ± 6 mm HgRatDOCA-Na hypertensive[5]
Blood Pressure Reduction (3 mg/kg, p.o.)SCH 4249543 ± 7 mm HgRatDOCA-Na hypertensive[5]
Blood Pressure Reduction (10 mg/kg, p.o.)SCH 4249562 ± 12 mm HgRatDOCA-Na hypertensive[5]

Table 2: Clinical Efficacy of SCH 42495 in Essential Hypertension

Dose (twice daily)Efficacy RatePatient PopulationReference
50 mg44%Essential hypertension[6]
100 mg60%Essential hypertension[6]
200 mg80%Essential hypertension[6]

Experimental Protocols

1. In Vitro Neutral Endopeptidase (NEP) Activity Assay

This protocol is a general guideline based on commercially available fluorescent NEP activity assay kits.

Materials:

  • Recombinant human NEP

  • SCH 42495

  • Fluorescent NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare SCH 42495 dilutions: Prepare a serial dilution of SCH 42495 in assay buffer from a concentrated DMSO stock. Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Enzyme and inhibitor pre-incubation: Add recombinant NEP to the wells of the microplate. Then, add the SCH 42495 dilutions or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the fluorescent NEP substrate to all wells to start the enzymatic reaction.

  • Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of SCH 42495. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

2. Cell-Based Atrial Natriuretic Peptide (ANP) Degradation Assay

This assay measures the ability of SCH 42495 to prevent the degradation of exogenous ANP by cells expressing NEP.

Materials:

  • Cells expressing NEP (e.g., HEK293 cells transfected with human NEP)

  • SCH 42495

  • Human ANP

  • Cell culture medium

  • Human ANP ELISA kit

  • 24-well cell culture plate

Procedure:

  • Cell seeding: Seed the NEP-expressing cells in a 24-well plate and allow them to adhere overnight.

  • Inhibitor treatment: Pre-treat the cells with various concentrations of SCH 42495 (diluted in cell culture medium) or a vehicle control for 1-2 hours at 37°C.

  • ANP addition: Add a known concentration of human ANP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for ANP degradation by the cells.

  • Sample collection: Collect the cell culture supernatant from each well.

  • ANP quantification: Measure the concentration of remaining ANP in the supernatant using a human ANP ELISA kit according to the manufacturer's instructions.

  • Data analysis: Plot the percentage of ANP remaining against the concentration of SCH 42495 to determine the EC50 for the inhibition of ANP degradation.

Mandatory Visualization

NEP_Signaling_Pathway cluster_precursors Vasoactive Peptides cluster_enzyme Enzyme cluster_products Inactive Fragments ANP ANP (Vasodilator) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation Bradykinin Bradykinin (Vasodilator) Bradykinin->NEP Degradation Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_II->NEP Degradation Endothelin_1 Endothelin-1 (Vasoconstrictor) Endothelin_1->NEP Degradation Inactive_ANP Inactive Fragments NEP->Inactive_ANP Inactive_Bradykinin Inactive Fragments NEP->Inactive_Bradykinin Inactive_Angiotensin_II Inactive Fragments NEP->Inactive_Angiotensin_II Inactive_Endothelin_1 Inactive Fragments NEP->Inactive_Endothelin_1 SCH42495 SCH 42495 SCH42495->NEP Inhibition

Mechanism of action of SCH 42495.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Purity, Identity) Start->Check_Compound Check_Solubility Address Solubility Issues (Precipitation, Dilution) Start->Check_Solubility Review_Protocol Review Experimental Protocol (Controls, Reagents, Timing) Start->Review_Protocol Resolution Consistent Results Check_Compound->Resolution Check_Solubility->Resolution Consider_Off_Target Consider Off-Target Effects Review_Protocol->Consider_Off_Target Consider_Physiology Consider Complex Physiology (Dual Role of NEP) Review_Protocol->Consider_Physiology Consider_Off_Target->Resolution Consider_Physiology->Resolution

Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing Oral Bioavailability of SCH 42495

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the neutral endopeptidase inhibitor, SCH 42495, in animal models. The following information is based on established principles of drug formulation and delivery, applied to address hypothetical challenges that may be encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of SCH 42495 after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability can stem from several factors. For a compound like SCH 42495, the most likely culprits are:

  • Poor Aqueous Solubility: As a complex organic molecule, SCH 42495 may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.

  • Poor Membrane Permeability: The physicochemical properties of the drug might hinder its ability to cross the intestinal epithelium.

  • Formulation Issues: The vehicle used for administration may not be optimal for drug release and dissolution.

Q2: What initial steps should we take to investigate the cause of poor oral bioavailability of SCH 42495?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility of SCH 42495 at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound.

  • Metabolic Stability Assessment: Incubate SCH 42495 with liver microsomes (rat and human) to evaluate its susceptibility to first-pass metabolism.

  • Pilot Formulation Screening: Test simple formulations, such as suspensions in different vehicles (e.g., water, methylcellulose, oil-based vehicles), to see if bioavailability can be improved.

Q3: Which animal models are most appropriate for oral bioavailability studies of SCH 42495?

A3: The choice of animal model is critical for obtaining relevant preclinical data.

  • Rats: Sprague-Dawley and Wistar rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness.[1][2][3]

  • Beagle Dogs: Dogs are often used as a second species because their gastrointestinal physiology is more similar to humans than that of rodents.[1][2]

  • Pigs: The gastrointestinal tract of pigs closely resembles that of humans, making them a suitable model for formulation development.[1][2]

It is advisable to use at least two different species to assess inter-species variability.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility

If your in vitro studies confirm that SCH 42495 has low aqueous solubility, consider the following formulation strategies:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.[4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][6][7]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]

Table 1: Hypothetical Comparison of Formulation Strategies for Improving SCH 42495 Solubility

Formulation StrategyDrug Loading (%)Solubility Enhancement (fold)Dissolution Rate (t80)
Micronized Suspension20560 min
Amorphous Solid Dispersion (PVP K30)155015 min
SEDDS (Labrasol/Transcutol)101005 min
Cyclodextrin Complex (HP-β-CD)123020 min
Issue 2: High First-Pass Metabolism

If in vitro metabolism studies indicate that SCH 42495 is rapidly metabolized, the following approaches may be beneficial:

  • Prodrugs: Designing a prodrug of SCH 42495 that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation can be an effective strategy.[8][9]

  • Co-administration with Metabolic Inhibitors: While not a long-term solution, co-administering a known inhibitor of the metabolizing enzymes (e.g., a CYP450 inhibitor) in preclinical studies can help confirm the extent of first-pass metabolism.

  • Alternative Routes of Administration: For preclinical studies, exploring routes that bypass the liver, such as intravenous or intraperitoneal administration, can provide a baseline for absolute bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of SCH 42495

Objective: To prepare an amorphous solid dispersion of SCH 42495 with polyvinylpyrrolidone (PVP K30) to improve its aqueous solubility.

Materials:

  • SCH 42495

  • PVP K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve 1 g of SCH 42495 and 2 g of PVP K30 in 50 mL of methanol in a round-bottom flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.

  • Once a thin film is formed on the flask wall, transfer the solid to a vacuum oven.

  • Dry the solid dispersion at 40°C under vacuum for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be characterized by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile of a novel formulation of SCH 42495 in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • SCH 42495 formulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (12 hours) with free access to water.

  • Administer the SCH 42495 formulation orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Analyze the plasma samples for SCH 42495 concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation A Low Oral Bioavailability of SCH 42495 B Physicochemical Characterization (Solubility, Permeability) A->B C Metabolic Stability Assay A->C D Solubility Enhancement (e.g., Solid Dispersion) B->D E Metabolism Reduction (e.g., Prodrug) C->E F In Vitro Dissolution Testing D->F G In Vivo Pharmacokinetic Study (Animal Model) E->G F->G

Caption: Workflow for troubleshooting poor oral bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation SCH 42495 Formulation dissolution Dissolution drug_formulation->dissolution dissolved_drug Dissolved SCH 42495 dissolution->dissolved_drug absorption Passive Diffusion / Active Transport dissolved_drug->absorption metabolism_gut Intestinal Metabolism (First-Pass) absorption->metabolism_gut Metabolites portal_vein Portal Vein absorption->portal_vein liver Liver Metabolism (First-Pass) portal_vein->liver liver->metabolism_gut Metabolites systemic_drug SCH 42495 in Plasma liver->systemic_drug Bioavailable Drug

Caption: Factors influencing the oral absorption of SCH 42495.

References

Addressing tachyphylaxis with repeated SCH 42495 administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neutral endopeptidase (NEP) inhibitor, SCH 42495. The following resources address potential issues related to tachyphylaxis—a gradual loss of therapeutic effect—that may be observed with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SCH 42495?

A1: SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 increases the circulating levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis, leading to a reduction in blood pressure.

Q2: We are observing a diminished response to SCH 42495 in our animal models after repeated dosing. What is the likely pharmacological reason for this tachyphylaxis?

A2: The observed tachyphylaxis is likely not due to a change in the activity of SCH 42495 itself, but rather to the desensitization of the target pathway it modulates. Sustained high levels of ANP, resulting from NEP inhibition, can lead to the desensitization of its primary receptor, the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). This is a classic example of homologous desensitization, where the target receptor becomes less responsive to its ligand.

Q3: What is the molecular mechanism behind NPR-A desensitization?

A3: NPR-A desensitization is primarily mediated by dephosphorylation of the receptor.[1][2] In its active state, NPR-A is phosphorylated. Upon prolonged exposure to high concentrations of ANP, cellular phosphatases are activated, which remove phosphate groups from the intracellular domain of NPR-A.[2] This dephosphorylation event uncouples the receptor from its downstream signaling cascade, specifically the production of cyclic guanosine monophosphate (cGMP), leading to a reduced physiological response.[1]

Q4: Does NPR-A internalize like many other G-protein coupled receptors upon desensitization?

A4: Current evidence suggests that NPR-A and NPR-B (the receptor for C-type natriuretic peptide) do not undergo ligand-dependent internalization as a primary mechanism of desensitization.[3] Studies have shown that even when desensitization is observed, the receptors remain on the cell surface.[3] Therefore, investigating receptor trafficking and internalization may not be the most fruitful avenue for understanding tachyphylaxis in this context.

Troubleshooting Guides

Problem: Diminished Hypotensive Effect of SCH 42495 in Chronic Studies

Possible Cause 1: NPR-A Receptor Desensitization

  • Troubleshooting Steps:

    • Washout Period: Introduce a "drug holiday" or washout period in your experimental design to see if the response to SCH 42495 is restored. This can help determine if the desensitization is reversible.

    • Exogenous ANP Challenge: After chronic treatment with SCH 42495, challenge the animals with an exogenous dose of ANP. A blunted response compared to vehicle-treated controls would strongly suggest NPR-A desensitization.

    • Measure Downstream Effectors: Quantify plasma or urinary cGMP levels. A lack of increase in cGMP following SCH 42495 administration in chronically treated animals, despite elevated ANP levels, points towards a block in the signaling pathway at the receptor level.

Possible Cause 2: Pharmacokinetic Issues

  • Troubleshooting Steps:

    • Plasma Drug Concentration: Measure the plasma concentration of SCH 42495 over the course of the chronic study. Ensure that the drug levels are being maintained within the therapeutic window and that there is no unexpected increase in clearance.

    • Formulation Stability: Verify the stability of your SCH 42495 formulation over the duration of the experiment.

Possible Cause 3: Compensatory Mechanisms

  • Troubleshooting Steps:

    • Renin-Angiotensin-Aldosterone System (RAAS) Activation: Chronic natriuresis and vasodilation can lead to a reflex activation of the RAAS. Measure plasma renin activity and aldosterone levels. An upregulation of this system could counteract the effects of elevated ANP.

    • Sympathetic Nervous System Tone: Assess markers of sympathetic nervous system activity, as the body may try to compensate for the drop in blood pressure through increased sympathetic outflow.

Data Presentation

Table 1: Hypothetical Data on NPR-A Desensitization with Chronic SCH 42495 Administration

Treatment GroupDuration of TreatmentChange in Mean Arterial Pressure (mmHg) from BaselinePlasma ANP (pg/mL)Urinary cGMP (nmol/24h)
Vehicle Control14 days-2 ± 1.525 ± 550 ± 10
SCH 42495 (10 mg/kg/day)Day 1-25 ± 3.275 ± 10150 ± 20
SCH 42495 (10 mg/kg/day)Day 14-10 ± 2.880 ± 1265 ± 15

Experimental Protocols

Protocol 1: Assessing NPR-A Desensitization in vivo
  • Animal Model: Use a relevant hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHRs).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose) administered daily for 14 days.

    • Group 2: SCH 42495 (dose to be optimized) administered daily for 14 days.

  • Acute Challenge: On day 15, administer an acute dose of SCH 42495 to both groups and monitor blood pressure for 6 hours.

  • ANP Challenge: Alternatively, on day 15, administer an intravenous bolus of ANP and measure the hypotensive response.

  • Sample Collection: Collect blood and urine at baseline (Day 0), after the first dose (Day 1), and at the end of the study (Day 14) for measurement of plasma ANP and urinary cGMP.

  • Analysis: Compare the blood pressure response and biomarker levels between the groups. A significantly reduced hypotensive response and cGMP production in the chronically treated group, despite similar or higher ANP levels, indicates desensitization.

Protocol 2: Investigating NPR-A Phosphorylation State in vitro
  • Cell Culture: Use a cell line that endogenously expresses NPR-A, such as A10 vascular smooth muscle cells.[4]

  • Treatment Conditions:

    • Control: Untreated cells.

    • Acute ANP: Treat cells with a high concentration of ANP for 15 minutes.

    • Chronic ANP: Treat cells with a high concentration of ANP for 24 hours.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate NPR-A using a specific antibody.

  • Western Blotting: Perform SDS-PAGE and Western blot analysis on the immunoprecipitated samples. Probe with antibodies specific for phosphorylated serine/threonine residues and a pan-NPR-A antibody for total protein levels.

  • Analysis: A decrease in the phosphospecific signal relative to the total NPR-A signal in the chronically treated cells would confirm dephosphorylation as the mechanism of desensitization.

Mandatory Visualizations

cluster_0 SCH 42495 Mechanism of Action SCH42495 SCH 42495 NEP Neutral Endopeptidase (NEP) SCH42495->NEP Inhibits ANP_inactive Inactive ANP NEP->ANP_inactive ANP_active Active ANP ANP_active->NEP Degradation NPR_A NPR-A Receptor ANP_active->NPR_A Activates cGMP Increased cGMP NPR_A->cGMP Response Vasodilation, Natriuresis (Blood Pressure Lowering) cGMP->Response

Caption: Mechanism of action of SCH 42495.

cluster_1 Tachyphylaxis Pathway Chronic_SCH42495 Chronic SCH 42495 Administration Sustained_ANP Sustained High ANP Levels Chronic_SCH42495->Sustained_ANP Phosphatase Cellular Phosphatases Sustained_ANP->Phosphatase Activates NPR_A_P Phosphorylated NPR-A (Active) Phosphatase->NPR_A_P Dephosphorylates NPR_A_deP Dephosphorylated NPR-A (Inactive) NPR_A_P->NPR_A_deP Reduced_cGMP Reduced cGMP Production NPR_A_deP->Reduced_cGMP Tachyphylaxis Tachyphylaxis (Diminished Response) Reduced_cGMP->Tachyphylaxis

Caption: Proposed pathway for tachyphylaxis to SCH 42495.

cluster_2 Experimental Workflow: Tachyphylaxis Investigation Start Start: Hypertensive Animal Model Chronic_Dosing Chronic Daily Dosing (14 days) - Vehicle - SCH 42495 Start->Chronic_Dosing Acute_Challenge Day 15: Acute Challenge (SCH 42495 or ANP) Chronic_Dosing->Acute_Challenge Biomarker_Analysis Biomarker Analysis (Plasma ANP, Urinary cGMP) Chronic_Dosing->Biomarker_Analysis BP_Monitoring Continuous Blood Pressure Monitoring Acute_Challenge->BP_Monitoring Data_Analysis Compare Responses: Vehicle vs. Chronic SCH 42495 BP_Monitoring->Data_Analysis Biomarker_Analysis->Data_Analysis Conclusion Conclusion: Evidence for/against NPR-A Desensitization Data_Analysis->Conclusion

Caption: Workflow for in vivo tachyphylaxis investigation.

References

Technical Support Center: Method Refinement for Detecting Drug Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "SCH 42495" is not publicly available. The following guide provides a generalized framework and best practices for refining analytical methods for the detection of a hypothetical novel drug, referred to as "Compound X," and its metabolites. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a robust LC-MS/MS method for Compound X and its metabolites?

A1: Begin with a thorough literature survey on compounds with similar chemical structures to predict potential metabolites and chromatographic behavior.[1][2] The initial method development should focus on optimizing the mass spectrometry parameters for Compound X and its predicted metabolites using infusion of standard solutions. This is followed by developing a chromatographic method that provides adequate separation from endogenous matrix components.

Q2: How can I improve the retention of polar metabolites on a reversed-phase column?

A2: For polar metabolites that show poor retention on standard C18 columns, several strategies can be employed.[3] One common approach is to use a column with a different chemistry, such as one with a polar end-capping. Another effective method is the use of ion-pairing agents in the mobile phase, which can enhance the retention of charged polar analytes.[3] Additionally, hydrophilic interaction liquid chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar compounds.

Q3: What are common causes of signal suppression or enhancement in LC-MS analysis of metabolites?

A3: Ion suppression or enhancement is a frequent issue in LC-MS-based metabolomics and is often caused by co-eluting matrix components that interfere with the ionization of the target analytes.[4] To mitigate these matrix effects, it is crucial to have an efficient sample preparation method.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.[5]

Q4: How do I choose an appropriate internal standard (IS) for quantitative analysis?

A4: An ideal internal standard should be chemically and physically similar to the analyte and should not be present in the biological matrix being analyzed.[1] The best choice is a stable isotope-labeled version of the analyte. If that is not available, a structural analog that exhibits similar ionization and chromatographic behavior can be used.[1] The IS should be added to the samples as early as possible during the sample preparation process to account for variability in extraction and handling.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Compound X and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible solvent composition between sample and mobile phase- Secondary interactions with the stationary phase- Replace the column with a new one.- Ensure the sample solvent is similar in strength to the initial mobile phase.- Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions.
High Background Noise or Contamination - Contaminated mobile phase, solvents, or vials- Carryover from previous injections- In-source degradation of the analyte or other components- Use high-purity, LC-MS grade solvents and additives.- Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.- Optimize the ion source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation.[6]
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction or leaks- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the LC system for leaks and perform pump calibration.
Low Analyte Recovery - Inefficient sample extraction- Analyte degradation during sample processing- Poor solubility of the analyte in the final sample solvent- Optimize the extraction method (e.g., LLE, SPE) by testing different solvents and pH conditions.[2]- Keep samples on ice or at a controlled low temperature during preparation.[7]- Adjust the composition of the final sample solvent to ensure complete dissolution.
Non-linear Calibration Curve - Detector saturation at high concentrations- Ion suppression at high concentrations- Inappropriate weighting of the regression model- Extend the calibration range or dilute samples that are above the upper limit of quantitation.[8]- Use a stable isotope-labeled internal standard to correct for non-linear effects.- Use a weighted linear regression (e.g., 1/x or 1/x²) to give less emphasis to the higher concentration points.

Experimental Protocols

Generic LC-MS/MS Method for the Quantification of Compound X and its Metabolites in Plasma

This protocol provides a general starting point for the analysis of Compound X and its metabolites. It should be optimized for the specific properties of the analytes.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen, medium

  • MRM Transitions: To be optimized for Compound X, its metabolites, and the internal standard.

Example MRM Parameters for Compound X and its Metabolites
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Compound X450.2250.13580
Metabolite 1 (Hydroxy-)466.2250.13580
Metabolite 2 (N-oxide)466.2266.13075
Internal Standard (SIL-Compound X)455.2255.13580

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification calibration->quantification signaling_pathway compound_x Compound X receptor Target Receptor compound_x->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

References

Preventing degradation of SCH 42495 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of SCH 42495 during sample preparation. Given that SCH 42495 is an ethyl ester prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354, its stability is influenced by the presence of a hydrolyzable ester linkage and a thiol group in its active metabolite, which is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is SCH 42495 and its active form?

A1: SCH 42495 is an orally active ethyl ester prodrug. In the body, it is converted to its active form, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine), which is a potent neutral endopeptidase (NEP) inhibitor with antihypertensive effects.[1][2]

Q2: What are the primary chemical groups in SCH 42495 and its active metabolite that are susceptible to degradation?

A2: The primary chemical groups of concern are:

  • Ethyl ester group (in SCH 42495): Susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Mercapto (thiol) group (in the active metabolite, SCH 42354): Prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

Q3: What are the likely degradation pathways for SCH 42495?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester of SCH 42495 can be hydrolyzed to the carboxylic acid, which is the active drug SCH 42354. While this is the intended metabolic pathway in vivo, it can also occur in vitro during sample preparation if conditions are not controlled.

  • Oxidation: The thiol group of the active metabolite is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. This can result in a loss of biological activity.

Q4: What are the ideal storage conditions for SCH 42495 and its solutions?

A4: To minimize degradation, SCH 42495 and its solutions should be stored under the following conditions:

  • Solid form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock solutions: Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working solutions: Prepare fresh from stock solutions and use immediately. If short-term storage is necessary, keep on ice and protect from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of SCH 42495 after sample extraction Hydrolysis of the ester group during sample processing due to high or low pH.Maintain a neutral pH (6-7.5) during extraction and processing. Use buffers such as phosphate-buffered saline (PBS).
Oxidation of the thiol group in the active metabolite.Work quickly and at low temperatures (on ice). De-gas solvents and use amber vials to protect from light. Consider adding an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a low concentration if compatible with your downstream analysis.
Appearance of unexpected peaks in chromatography Formation of degradation products (hydrolyzed acid, disulfide dimers).Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. This will help in confirming the identity of the unknown peaks.
Inconsistent results between replicates Variable degradation due to differences in sample handling time or exposure to air/light.Standardize the sample preparation workflow to ensure consistent timing and handling for all samples. Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions.
Loss of biological activity in in-vitro assays Degradation of the active metabolite in the assay medium.Ensure the assay buffer is at a physiological pH and consider the inclusion of a stabilizing agent if the assay duration is long. Prepare the compound dilution series immediately before adding to the assay plate.

Experimental Protocols

Protocol: Stability Assessment of SCH 42495 in a Biological Matrix

This protocol outlines a general procedure to assess the stability of SCH 42495 in a biological matrix (e.g., plasma) under different conditions.

1. Materials:

  • SCH 42495

  • Biological matrix (e.g., human plasma)

  • Phosphate buffer (pH 5, 7.4, and 9)

  • Hydrogen peroxide (3%)

  • HPLC or LC-MS/MS system

  • Appropriate solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Centrifuge

  • Vortex mixer

2. Sample Preparation:

  • Spike the biological matrix with a known concentration of SCH 42495.

  • Aliquot the spiked matrix into separate tubes for each condition to be tested (e.g., different pH, temperature, light exposure).

  • For pH stability, adjust the pH of the spiked matrix using the phosphate buffers.

  • For oxidative stability, add hydrogen peroxide to the spiked matrix.

  • Incubate the samples under the desired conditions for specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the degradation by adding a quenching agent (if necessary) and immediately freezing the sample at -80°C until analysis.

3. Sample Extraction:

  • Thaw the samples.

  • Perform a protein precipitation or liquid-liquid extraction to isolate SCH 42495 and its potential degradation products. For example, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

4. Analytical Method:

  • Develop a stability-indicating HPLC or LC-MS/MS method that can separate the parent compound from its potential degradation products. A reverse-phase C18 column is a good starting point.

  • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid to aid in ionization and peak shape.

  • Monitor the disappearance of the parent peak and the appearance of new peaks over time.

5. Data Analysis:

  • Calculate the percentage of SCH 42495 remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Hypothesized Degradation Pathway of SCH 42495

cluster_0 SCH 42495 Degradation SCH42495 SCH 42495 (Prodrug with Ethyl Ester) Active_Metabolite SCH 42354 (Active form with Thiol and Carboxylic Acid) SCH42495->Active_Metabolite Hydrolysis (pH dependent) Disulfide_Dimer Disulfide Dimer (Inactive) Active_Metabolite->Disulfide_Dimer Oxidation (O2, metal ions)

Caption: Hypothesized degradation of SCH 42495 via hydrolysis and oxidation.

Recommended Workflow for Sample Preparation

cluster_1 Sample Preparation Workflow Start Start: Sample Collection Keep_Cold Maintain at low temperature (on ice) Start->Keep_Cold Neutral_pH Ensure neutral pH (use appropriate buffer) Keep_Cold->Neutral_pH Protect_Light Protect from light (use amber vials) Neutral_pH->Protect_Light Minimize_Air Minimize air exposure (work quickly, consider inert gas) Protect_Light->Minimize_Air Extraction Prompt Extraction Minimize_Air->Extraction Analysis Immediate Analysis or Storage at -80°C Extraction->Analysis

Caption: Workflow to minimize SCH 42495 degradation during sample preparation.

Troubleshooting Logic for Low Analyte Recovery

cluster_2 Troubleshooting Low Recovery Start Low Recovery of SCH 42495? Check_pH Is sample pH neutral? Start->Check_pH Check_Temp Was sample kept on ice? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6-7.5 with buffer Check_pH->Adjust_pH No Check_Oxidation Were oxidative conditions minimized? Check_Temp->Check_Oxidation Yes Implement_Cold_Chain Implement consistent cold chain handling Check_Temp->Implement_Cold_Chain No Use_Antioxidants Consider antioxidants and inert atmosphere Check_Oxidation->Use_Antioxidants No End Re-analyze Check_Oxidation->End Yes Adjust_pH->End Implement_Cold_Chain->End Use_Antioxidants->End

Caption: A logical approach to troubleshooting low recovery of SCH 42495.

References

Technical Support Center: SCH 42495 and Atrial Natriuretic Factor (ANF) Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SCH 42495 in studies involving Atrial Natriuretic Factor (ANF) potentiation. This resource provides troubleshooting guidance and answers to frequently asked questions to address the variability that can be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SCH 42495?

A1: SCH 42495 is an orally active prodrug of SCH 42354, a potent and selective inhibitor of neutral endopeptidase (NEP).[1] NEP is a key enzyme responsible for the degradation of several vasoactive peptides, including Atrial Natriuretic Factor (ANF). By inhibiting NEP, SCH 42495 prevents the breakdown of ANF, leading to increased plasma levels and potentiation of its biological effects, such as vasodilation and natriuresis.[1]

Q2: What are the expected effects of SCH 42495 on plasma ANF and cGMP levels?

A2: Administration of SCH 42495 is expected to increase plasma ANF levels by inhibiting its degradation.[1] ANF exerts its effects by binding to its receptor, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a key second messenger.[2] Therefore, an increase in ANF levels following SCH 42495 treatment should lead to a corresponding increase in plasma and urinary cGMP levels.[1][2]

Q3: Are there other substrates of Neutral Endopeptidase (NEP) that could influence experimental outcomes?

A3: Yes, NEP metabolizes other vasoactive peptides besides ANF, including angiotensin I and II, bradykinin, and endothelin-1. Inhibition of NEP can therefore lead to the accumulation of these peptides, which may have effects that counteract or modify the actions of ANF. For example, an increase in angiotensin II, a potent vasoconstrictor, could oppose the vasodilatory effects of ANF, leading to variable blood pressure responses.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potentiation of ANF effects (e.g., blood pressure reduction, natriuresis).

Possible Cause 1.1: Suboptimal Dose of SCH 42495

  • Question: Am I using the correct dose of SCH 42495 for my animal model?

  • Answer: The effective dose of SCH 42495 can vary significantly between different animal models of hypertension. For example, in DOCA-Na hypertensive rats, oral doses of 1, 3, and 10 mg/kg have been shown to produce significant, dose-dependent reductions in blood pressure.[1] However, in spontaneously hypertensive rats (SHR), the blood pressure-lowering effect may be less pronounced. It is crucial to perform a dose-response study in your specific model to determine the optimal concentration.

Possible Cause 1.2: Counter-regulatory Mechanisms

  • Question: Could other physiological systems be counteracting the effects of increased ANF?

  • Answer: Yes, the inhibition of NEP can lead to the activation of the Renin-Angiotensin-Aldosterone System (RAAS), a potent vasoconstrictor system. This can counteract the vasodilatory and natriuretic effects of ANF. Consider measuring plasma renin activity or angiotensin II levels to assess the extent of RAAS activation in your experiment.

Possible Cause 1.3: ANF Receptor Desensitization

  • Question: Is it possible that the target tissues are becoming less responsive to ANF?

  • Answer: Prolonged exposure to high levels of ANF can lead to the desensitization of its receptors (NPR-A). This can involve receptor downregulation or uncoupling from downstream signaling pathways. If your experimental design involves long-term administration of SCH 42495, consider evaluating NPR-A expression or responsiveness in your target tissues.

Issue 2: High variability in blood pressure measurements.

Possible Cause 2.1: Intrinsic Blood Pressure Variability

  • Question: How can I minimize the inherent fluctuations in blood pressure in my experimental animals?

  • Answer: Blood pressure is a highly dynamic physiological parameter with significant short-term and long-term variability.[3][4][5] To minimize this, ensure a consistent and controlled experimental environment (e.g., temperature, noise, handling stress). Acclimatize animals to the measurement procedure and use appropriate and validated blood pressure monitoring equipment. Taking multiple readings and averaging them can also help to reduce the impact of random fluctuations.[6]

Possible Cause 2.2: Influence of Other Vasoactive Peptides

  • Question: Could the variability be due to the effects of other NEP substrates?

  • Answer: As mentioned earlier, NEP inhibition affects multiple vasoactive peptides. The net effect on blood pressure will be the sum of these individual effects, which can be complex and lead to variability. For instance, the potentiation of both the vasodilator ANF and the vasoconstrictor angiotensin II can lead to unpredictable blood pressure outcomes.

Issue 3: Inconsistent plasma ANF or cGMP measurements.

Possible Cause 3.1: Sample Collection and Handling

  • Question: Are my sample collection and processing procedures optimized for ANF and cGMP?

  • Answer: Both ANF and cGMP can be unstable in plasma. It is critical to collect blood into chilled tubes containing appropriate protease inhibitors and to process the samples promptly at low temperatures. Refer to the detailed "Protocol for Measuring Plasma ANF and cGMP" section below for specific recommendations.

Possible Cause 3.2: Assay Sensitivity and Specificity

  • Question: Is my assay for ANF or cGMP reliable?

  • Answer: Ensure you are using a validated and sensitive assay kit (e.g., ELISA) for measuring ANF and cGMP. Run appropriate controls and standards with each assay to ensure accuracy and reproducibility. Be aware that some cell types can excrete cGMP, so measuring both intracellular and extracellular levels may be necessary for a complete picture.

Data Presentation

Table 1: Dose-Dependent Effect of Oral SCH 42495 on Blood Pressure in DOCA-Na Hypertensive Rats [1]

Dose of SCH 42495 (mg/kg)Reduction in Blood Pressure (mm Hg, Mean ± SEM)
122 ± 6
343 ± 7
1062 ± 12

Table 2: In Vitro Inhibitory Activity of SCH 42354 (Active Metabolite of SCH 42495) [1]

SubstrateIC50 (nmol/L)
Leu-enkephalin8.3
Atrial Natriuretic Factor (ANF)10.0

Experimental Protocols

Protocol for In Vivo Assessment of ANF Potentiation by SCH 42495 in Hypertensive Rats

This protocol is a generalized procedure based on methodologies described in the literature[1]. Specific parameters may need to be optimized for your experimental setup.

  • Animal Model: Utilize a validated model of hypertension (e.g., DOCA-Na hypertensive rats or Dahl-S hypertensive rats).

  • Acclimatization: Acclimatize animals to the housing facility and handling for at least one week prior to the experiment.

  • Blood Pressure Measurement:

    • Implant telemetric blood pressure transducers for continuous and stress-free monitoring, if possible.

    • Alternatively, use a validated tail-cuff method, ensuring proper training of the animals to the procedure to minimize stress-induced blood pressure elevation.

  • Drug Administration:

    • Administer SCH 42495 orally via gavage at the desired doses (e.g., 1, 3, 10 mg/kg).

    • Include a vehicle control group (e.g., 0.5% methylcellulose).

  • Data Collection:

    • Record baseline blood pressure for a sufficient period before drug administration.

    • Monitor blood pressure continuously or at regular intervals for up to 24 hours post-administration.

  • Blood and Urine Collection:

    • At the end of the experiment, collect blood samples for ANF and cGMP analysis (see protocol below).

    • Collect urine over a defined period (e.g., 24 hours) to measure urinary ANF and cGMP excretion.

Protocol for Measuring Plasma ANF and cGMP
  • Blood Collection:

    • Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant and a protease inhibitor cocktail (e.g., aprotinin) to prevent peptide degradation.

  • Plasma Separation:

    • Immediately centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate the plasma.

  • Plasma Storage:

    • Aliquot the plasma into cryovials and store at -80°C until analysis to ensure stability.

  • ANF and cGMP Measurement:

    • Use commercially available and validated Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of ANF and cGMP in plasma and urine samples.

    • Follow the manufacturer's instructions carefully, including the use of appropriate standards and controls.

Visualizations

ANF_Signaling_Pathway cluster_inhibition SCH 42495 Action cluster_potentiation ANF Potentiation and Signaling SCH 42495 SCH 42495 NEP NEP SCH 42495->NEP Inhibits ANF_degradation ANF Degradation NEP->ANF_degradation Catalyzes ANF Increased ANF ANF_degradation->ANF Reduces NPR_A NPR-A Receptor ANF->NPR_A Binds to GC Guanylate Cyclase NPR_A->GC Activates cGMP Increased cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Vasodilation Natriuresis Diuresis PKG->Physiological_Effects Leads to

Caption: Signaling pathway of ANF potentiation by SCH 42495.

Experimental_Workflow Start Start Experiment Animal_Model Select & Acclimatize Hypertensive Animal Model Start->Animal_Model Baseline_BP Measure Baseline Blood Pressure Animal_Model->Baseline_BP Drug_Admin Administer SCH 42495 or Vehicle Baseline_BP->Drug_Admin Monitor_BP Monitor Blood Pressure Post-Administration Drug_Admin->Monitor_BP Sample_Collection Collect Blood and Urine Samples Monitor_BP->Sample_Collection ANF_cGMP_Analysis Analyze Plasma/Urine for ANF and cGMP Sample_Collection->ANF_cGMP_Analysis Data_Analysis Analyze and Interpret Data ANF_cGMP_Analysis->Data_Analysis End End Experiment Data_Analysis->End

Caption: Experimental workflow for assessing ANF potentiation.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Dose Verify SCH 42495 Dose for Animal Model Inconsistent_Results->Check_Dose Low Potentiation Assess_RAAS Assess RAAS Activation (Renin, Ang II) Inconsistent_Results->Assess_RAAS Low Potentiation Evaluate_Receptor Evaluate ANF Receptor Sensitivity Inconsistent_Results->Evaluate_Receptor Low Potentiation Control_Environment Control Experimental Environment Inconsistent_Results->Control_Environment High BP Variability Optimize_Sampling Optimize Sample Collection & Handling Inconsistent_Results->Optimize_Sampling Inconsistent ANF/cGMP Validate_Assay Validate ANF/cGMP Assay Performance Inconsistent_Results->Validate_Assay Inconsistent ANF/cGMP

Caption: Troubleshooting logic for ANF potentiation experiments.

References

Validation & Comparative

Unraveling the Stereochemistry of NEP Inhibition: A Comparative Analysis of SCH 42495 Racemate and Its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the stereospecific interactions of a drug candidate is paramount. This guide provides a comprehensive comparison of the neutral endopeptidase (NEP) inhibitory activity of the racemic mixture of SCH 42495 and its individual enantiomers. SCH 42495 is a prodrug that is converted in vivo to its active metabolite, SCH 42354.

Quantitative Analysis of NEP Inhibition

The inhibitory activity of the active metabolite, racemic SCH 42354, against neutral endopeptidase has been determined using in vitro assays. The following table summarizes the available data for the racemate. It is hypothesized that one of the enantiomers contributes predominantly to this observed activity.

CompoundTargetSubstrateIC50 (nM)
Racemic SCH 42354Neutral Endopeptidase (NEP)Leu-enkephalin8.3[1]
Racemic SCH 42354Neutral Endopeptidase (NEP)Atrial Natriuretic Factor (ANF)10.0[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The significant antihypertensive effects observed with the administration of racemic SCH 42495 are attributed to the potentiation of endogenous atrial natriuretic peptide (ANP) through the inhibition of NEP by its active metabolite, SCH 42354.

Signaling Pathway and Experimental Workflow

The mechanism of action of SCH 42495 involves its conversion to the active metabolite SCH 42354, which then inhibits neutral endopeptidase. This inhibition leads to an increase in the levels of various vasoactive peptides, most notably atrial natriuretic peptide (ANP), resulting in vasodilation and a decrease in blood pressure.

NEP_Inhibition_Pathway cluster_prodrug In Vivo Conversion cluster_action Pharmacological Action SCH 42495 (Racemate) SCH 42495 (Racemate) SCH 42354 (Active Metabolite) SCH 42354 (Active Metabolite) SCH 42495 (Racemate)->SCH 42354 (Active Metabolite) Metabolism NEP Neutral Endopeptidase (NEP) SCH 42354 (Active Metabolite)->NEP Inhibits ANP_degradation ANP Degradation NEP->ANP_degradation Catalyzes ANP Atrial Natriuretic Peptide (ANP) Vasodilation Vasodilation ANP->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Mechanism of Action of SCH 42495

The experimental workflow to determine the NEP inhibitory activity typically involves an in vitro enzyme assay.

NEP_Assay_Workflow cluster_workflow Experimental Workflow for NEP Inhibition Assay start Start prepare_reagents Prepare Reagents: - Purified NEP Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds (Racemate/Enantiomers) start->prepare_reagents incubate Incubate Enzyme, Substrate, and Test Compound prepare_reagents->incubate measure Measure Fluorescence Signal (Kinetic or Endpoint) incubate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End calculate->end

NEP Inhibition Assay Workflow

Experimental Protocols

While a specific detailed protocol for SCH 42495 enantiomers is not publicly available, a general experimental protocol for a fluorometric neutral endopeptidase inhibition assay can be outlined as follows:

Objective: To determine the IC50 values of test compounds (racemate and single enantiomers) against purified human neutral endopeptidase.

Materials:

  • Purified recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compounds (SCH 42495 racemate, (R)-SCH 42495, (S)-SCH 42495, and their active metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified NEP enzyme.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion

The available data for racemic SCH 42495 and its active metabolite, SCH 42354, demonstrate potent inhibition of neutral endopeptidase. Based on the principles of stereoselective drug action, it is highly probable that one of the enantiomers is significantly more active than the other. Further studies isolating and characterizing the individual enantiomers of SCH 42354 are necessary to definitively quantify their respective contributions to the overall pharmacological activity and to fully elucidate the stereochemical requirements for potent NEP inhibition by this chemical series. Such information is critical for the rational design and development of more selective and efficacious second-generation NEP inhibitors.

References

Decoding the Selectivity of SCH 42495: A Comparative Guide to its Cross-reactivity with Metalloendopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SCH 42495, a prodrug of the potent neutral endopeptidase (NEP) inhibitor SCH 42354, has demonstrated significant therapeutic potential. Understanding its selectivity profile is paramount for predicting its biological effects and potential off-target interactions. This guide provides a comparative analysis of the cross-reactivity of SCH 42495's active form with other key metalloendopeptidases, supported by available experimental data and detailed methodologies.

Executive Summary

SCH 42354, the active metabolite of SCH 42495, is a highly potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. It exhibits IC50 values in the low nanomolar range for the inhibition of NEP-mediated substrate hydrolysis. Notably, extensive testing of a closely related compound's active form, SCH 32615, has revealed a remarkable degree of selectivity. This analog showed no significant inhibition of angiotensin-converting enzyme (ACE), aminopeptidase, or diaminopeptidase III at concentrations up to 10 µM. While direct quantitative data for a broader panel of metalloendopeptidases for SCH 42354 is not extensively available in the public domain, the existing information strongly suggests a favorable selectivity profile.

Comparative Inhibition Profile of SCH 42354

The following table summarizes the available quantitative data on the inhibitory activity of SCH 42354 and the related compound SCH 32615 against various metalloendopeptidases. This allows for a direct comparison of its potency and selectivity.

Enzyme TargetSubstrateInhibitorIC50 / KiFold Selectivity vs. NEP (approx.)
Neutral Endopeptidase (NEP) Leu-enkephalinSCH 423548.3 nM-
Neutral Endopeptidase (NEP) Atrial Natriuretic Factor (ANF)SCH 4235410.0 nM-
Angiotensin-Converting Enzyme (ACE) -SCH 32615> 10,000 nM> 1000-fold
Aminopeptidase Met5-enkephalinSCH 32615> 10,000 nM> 1000-fold
Diaminopeptidase III Met5-enkephalinSCH 32615> 10,000 nM> 1000-fold
Matrix Metalloproteinases (MMPs) -SCH 42354Data not available-
Thermolysin -SCH 42354Data not available-
Endothelin-Converting Enzyme (ECE) -SCH 42354Data not available-

Note: Data for ACE, Aminopeptidase, and Diaminopeptidase III are based on the active form of the related enkephalinase inhibitor, SCH 34826, which is SCH 32615.

Signaling Pathway and Experimental Workflow

To determine the inhibitory activity and selectivity of compounds like SCH 42495, a standardized experimental workflow is employed. The following diagrams illustrate the general signaling pathway of NEP and the experimental procedure for assessing inhibitor potency.

NEP_Signaling_Pathway NEP Signaling Pathway cluster_extracellular Extracellular Space Bioactive_Peptides Bioactive Peptides (e.g., ANP, Bradykinin) NEP Neutral Endopeptidase (NEP) Bioactive_Peptides->NEP Hydrolysis Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments SCH_42354 SCH 42354 (Active Inhibitor) SCH_42354->NEP Inhibition

A simplified diagram of the NEP signaling pathway and the inhibitory action of SCH 42354.

Inhibition_Assay_Workflow Metalloendopeptidase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor (SCH 42354), and Buffer Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Metalloendopeptidase to each well Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction by Adding Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

A general workflow for determining the IC50 of an inhibitor against a metalloendopeptidase.

Experimental Protocols

The determination of the inhibitory potency (IC50) of SCH 42354 against various metalloendopeptidases is typically performed using a fluorogenic substrate-based assay.

Objective: To determine the concentration of SCH 42354 required to inhibit 50% of the activity of a specific metalloendopeptidase.

Materials:

  • Recombinant human metalloendopeptidase (e.g., NEP, ACE, MMPs)

  • Fluorogenic peptide substrate specific for the enzyme

  • SCH 42354 (active form of SCH 42495)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and cofactors like ZnCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SCH 42354 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of SCH 42354 in assay buffer to cover a wide concentration range.

    • Reconstitute the enzyme and fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add a fixed volume of the serially diluted SCH 42354 or vehicle control (assay buffer with DMSO).

    • Add a fixed volume of the enzyme solution to each well.

    • Include control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with substrate only (background).

  • Pre-incubation:

    • Incubate the microplate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of SCH 42354 relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available evidence strongly indicates that SCH 42495, through its active metabolite SCH 42354, is a highly potent and selective inhibitor of neutral endopeptidase. Its lack of significant activity against other key metalloendopeptidases such as ACE, aminopeptidase, and diaminopeptidase III at high concentrations underscores its targeted mechanism of action. While further studies are warranted to fully characterize its interaction with a broader range of metalloendopeptidases like MMPs and thermolysin, the current data supports a favorable selectivity profile, which is a critical attribute for a therapeutic agent.

A Comparative Analysis of SCH 42495 and ACE Inhibitors in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of SCH 42495, a neutral endopeptidase (NEP) inhibitor, and Angiotensin-Converting Enzyme (ACE) inhibitors, a widely used class of antihypertensive drugs. This comparison focuses on their distinct mechanisms of action, signaling pathways, and presents available experimental data to offer an objective overview for research and drug development purposes.

Introduction: Two Distinct Approaches to Blood Pressure Regulation

Both SCH 42495 and ACE inhibitors are effective in lowering blood pressure, a critical factor in managing cardiovascular diseases. However, they achieve this through fundamentally different biochemical pathways. ACE inhibitors target the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2] In contrast, SCH 42495 acts by inhibiting neutral endopeptidase (NEP), an enzyme responsible for the degradation of natriuretic peptides, which are hormones that promote vasodilation and sodium excretion.[3]

Mechanism of Action and Signaling Pathways

ACE Inhibitors: Targeting the Renin-Angiotensin-Aldosterone System

ACE inhibitors exert their effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[4] This enzyme plays a crucial role in the RAAS by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][5] The reduction in angiotensin II levels leads to several downstream effects:

  • Vasodilation: Decreased angiotensin II leads to the relaxation of blood vessels, reducing peripheral resistance and lowering blood pressure.[2][5]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By inhibiting angiotensin II production, ACE inhibitors decrease aldosterone levels, leading to reduced sodium and water retention and a decrease in blood volume.[1][6]

  • Bradykinin Potentiation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. ACE inhibitors increase bradykinin levels, further contributing to their antihypertensive effect.[2] This mechanism, however, is also associated with side effects like a dry cough.[2]

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure_Inc Bradykinin Bradykinin Bradykinin->ACE Degradation Vasodilation_BK Vasodilation Bradykinin->Vasodilation_BK ACE_Inhibitor ACE Inhibitors ACE_Inhibitor->ACE Inhibit

Caption: Signaling pathway of ACE inhibitors.

SCH 42495: Potentiating the Natriuretic Peptide System

SCH 42495 is the orally active ethyl ester prodrug of SCH 42354.[3] Its primary mechanism of action is the inhibition of neutral endopeptidase (NEP), also known as neprilysin.[3] NEP is a zinc-dependent metalloprotease that degrades several vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 increases the circulating levels and prolongs the activity of ANP, leading to:

  • Vasodilation: ANP directly relaxes vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

  • Natriuresis and Diuresis: ANP acts on the kidneys to increase the excretion of sodium and water, which reduces blood volume and cardiac output.[3]

  • RAAS Inhibition: ANP can also suppress the release of renin and aldosterone, providing an additional mechanism for blood pressure reduction.

SCH_42495_Pathway ANP Atrial Natriuretic Peptide (ANP) NEP Neutral Endopeptidase (NEP) ANP->NEP Degradation NPR_A NPR-A Receptor ANP->NPR_A Binds to Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites cGMP Increased cGMP NPR_A->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis & Diuresis cGMP->Natriuresis RAAS_Inhibition RAAS Inhibition cGMP->RAAS_Inhibition Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec Natriuresis->Blood_Pressure_Dec RAAS_Inhibition->Blood_Pressure_Dec SCH_42495 SCH 42495 SCH_42495->NEP Inhibits

Caption: Signaling pathway of SCH 42495.

Comparative Experimental Data

Direct head-to-head clinical trials comparing SCH 42495 with ACE inhibitors are limited in the public domain. However, data from separate studies on animal models and humans provide a basis for comparison.

Antihypertensive Efficacy
Drug Class Study Population Dosage Effect on Blood Pressure Reference
SCH 42495 DOCA-Na hypertensive rats1, 3, 10 mg/kg (oral)Significant reductions of 22 ± 6, 43 ± 7, and 62 ± 12 mm Hg, respectively.[3]
SCH 42495 Dahl-S hypertensive rats1-10 mg/kg (oral)Similar magnitude of blood pressure reduction as in DOCA-Na rats.[3]
SCH 42495 Essential hypertension patients50-200 mg twice dailyReduced from 171 ± 1/100 ± 1 mm Hg to 146 ± 3/84 ± 2 mm Hg (P < .001) after 8 weeks.[7]
ACE Inhibitors Spontaneously hypertensive rats (SHR)Spirapril 1 mg/kg b.i.d.Significantly decreased blood pressure.[8]
ACE Inhibitors Essential hypertension patientsVariousWell-established efficacy in lowering blood pressure.[4][5][9]
Effects on Key Biomarkers
Biomarker SCH 42495 ACE Inhibitors Reference
Plasma ANP Increased plasma levels of exogenous ANP in rats. Significant correlation between increased plasma ANP and blood pressure reduction in humans.Decreased ANP levels (in response to blood pressure reduction).[3][8]
Plasma/Urinary cGMP Significant elevation of urinary excretion of ANF and cGMP in rats. Positive correlation between plasma cGMP and plasma hANP in humans.No significant changes in plasma and urinary cGMP.[7][8]
Plasma Renin Activity Tended to be lower in treated SHR.Significant increments in renin activity.[8]
Plasma Aldosterone Tended to be lower in treated SHR.Significant decrements in aldosterone.[8]

Experimental Protocols

In Vivo Antihypertensive Activity of SCH 42495 in Hypertensive Rats
  • Animal Models: DOCA-Na hypertensive rats and Dahl-S hypertensive rats were utilized.

  • Drug Administration: SCH 42495 was administered orally at doses of 1, 3, and 10 mg/kg.

  • Blood Pressure Measurement: Blood pressure was monitored to determine the antihypertensive effect.

  • Biomarker Analysis: Plasma ANF levels were measured. Urine was collected to measure ANF and cGMP excretion.

  • Experimental Workflow:

experimental_workflow_rats Start Select Hypertensive Rat Models (DOCA-Na, Dahl-S) Dosing Oral Administration of SCH 42495 (1, 3, 10 mg/kg) or Vehicle Start->Dosing Monitoring Monitor Blood Pressure Dosing->Monitoring Sample_Collection Collect Blood and Urine Samples Dosing->Sample_Collection End Analyze Data and Compare with Control Group Monitoring->End Analysis Measure Plasma ANF and Urinary ANF/cGMP Sample_Collection->Analysis Analysis->End

Caption: Workflow for in vivo antihypertensive studies.

Clinical Trial of SCH 42495 in Essential Hypertension
  • Study Design: A multicenter, open clinical trial was conducted.

  • Patient Population: 27 patients with essential hypertension (WHO Stage I or II).

  • Treatment Protocol: Following a 2-4 week placebo run-in, patients received SCH 42495 at a starting dose of 50 mg twice daily, with titration up to 200 mg twice daily every 2 weeks if needed.

  • Efficacy Endpoints: Blood pressure and pulse rate were monitored every 2 weeks.

  • Biomarker Analysis: Plasma ANP and cGMP levels were determined before and after the 8-week treatment period.

  • Experimental Workflow:

clinical_trial_workflow Start Patient Recruitment (Essential Hypertension) Placebo 2-4 Week Placebo Run-in Start->Placebo Treatment 8-Week Treatment with SCH 42495 (50-200 mg twice daily) Placebo->Treatment Monitoring Bi-weekly Monitoring of Blood Pressure and Pulse Rate Treatment->Monitoring Biomarkers Baseline and Post-treatment Measurement of Plasma ANP & cGMP Treatment->Biomarkers End Efficacy and Safety Analysis Monitoring->End Biomarkers->End

References

Comparative Efficacy of SCH 42495 and Standard Therapies in Attenuating Cardiovascular Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the neutral endopeptidase inhibitor SCH 42495 against established cardiovascular remodeling therapies, namely Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Beta-blockers. The following data, derived from preclinical studies in rat models of cardiovascular remodeling, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the effects of SCH 42495 and its alternatives on key markers of cardiovascular remodeling, including cardiac hypertrophy and fibrosis. The data is collated from various studies employing rat models of cardiac stress.

Table 1: Effects on Cardiac Hypertrophy in Rat Models

TreatmentModelKey MetricResultPercentage Change vs. Control
SCH 42495 (30 mg/kg/day)Chronic HypoxiaRight Ventricular to Left Ventricular + Septum Weight Ratio (RV/LV+S)Significant Reduction~15% decrease
ACE Inhibitor (Temocapril, 30 mg/kg/day)Myocardial InfarctionLeft Ventricular Weight / Body WeightSignificant ReductionData not directly comparable
ARB (Irbesartan, 50 mg/kg/day)Myocardial InfarctionMyocardial HypertrophyMarked DecreaseData not directly comparable
Beta-blocker (Metoprolol, 10 mg/kg/day)Uremia (Subtotal Nephrectomy)Left Ventricular MassSignificant Attenuation~30% less than untreated uremic animals[1]

Table 2: Effects on Cardiac Fibrosis in Rat Models

TreatmentModelKey MetricResultPercentage Change vs. Control
SCH 42495 Chronic HypoxiaPulmonary Vascular RemodelingSignificant ReductionData not specified
ACE Inhibitor & ARB Combination Myocardial InfarctionCollagen mRNA ExpressionMore effective suppression than monotherapy[2][3]Data not specified
ARB (Irbesartan, 50 mg/kg/day)Myocardial InfarctionSubendocardial FibrosisAlmost no effectNot significant
Beta-blocker (Metoprolol, 10 mg/kg/day)Uremia (Subtotal Nephrectomy)Myocardial Interstitial FibrosisSignificant Attenuation~50% less than untreated uremic animals[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.

SCH 42495 in Chronic Hypoxia-Induced Cardiovascular Remodeling[4]
  • Animal Model: Male Wistar rats.

  • Induction of Remodeling: Rats were housed in a normobaric hypoxic chamber with 10% oxygen for up to 14 days to induce pulmonary hypertension and subsequent right ventricular hypertrophy.

  • Treatment: SCH 42495 was administered orally at a dose of 30 mg/kg twice daily. The control group received a vehicle.

  • Assessment: At various time points (1, 3, 7, 10, and 14 days), hearts were dissected, and the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S) was calculated as an index of right ventricular hypertrophy. Pulmonary vascular remodeling was assessed through histological examination of lung tissue.

ACE Inhibitors and ARBs in Post-Myocardial Infarction Remodeling[2][3][5]
  • Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).

  • Induction of Remodeling: Myocardial infarction (MI) was induced by ligation of the left coronary artery. This leads to left ventricular remodeling, including hypertrophy of the non-infarcted myocardium and fibrosis.

  • Treatment:

    • ACE Inhibitor (e.g., Temocapril): Administered orally at doses ranging from 3 to 30 mg/kg/day.[2][3]

    • ARB (e.g., Irbesartan, CS-866): Administered orally at doses ranging from 1 to 50 mg/kg/day.[2][3][4]

    • Combination therapy has also been investigated.[2][3]

  • Assessment: After a defined period (e.g., 4 weeks to 7.5 months), hearts were assessed for left ventricular weight, dimensions, and markers of fibrosis (e.g., collagen content or gene expression).[2][3][4]

Beta-blockers in Uremia-Induced Cardiac Remodeling[1]
  • Animal Model: Male Wistar rats.

  • Induction of Remodeling: Uremia was induced by subtotal nephrectomy, leading to chronic kidney disease and associated cardiac pathological remodeling.

  • Treatment: Metoprolol was administered at a dose of 10 mg/kg/day for 10 weeks.

  • Assessment: Cardiac assessments included in vivo echocardiography to measure left ventricular mass and histological analysis to quantify myocardial fibrosis.

Signaling Pathways and Experimental Workflow

Mechanism of Action of SCH 42495

SCH 42495 is a neutral endopeptidase (NEP) inhibitor. NEP is an enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides such as Atrial Natriuretic Peptide (ANP).[5][6] By inhibiting NEP, SCH 42495 increases the bioavailability of ANP.[7] ANP exerts its effects by binding to its receptor, guanylyl cyclase-A (GC-A), which leads to the production of cyclic guanosine monophosphate (cGMP).[8] Elevated cGMP levels are associated with antihypertrophic and antifibrotic effects in the heart.[8][9][10]

cluster_0 SCH 42495 Action cluster_1 ANP Pathway SCH 42495 SCH 42495 NEP Neutral Endopeptidase (NEP) SCH 42495->NEP inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP degrades GC-A Guanylyl Cyclase-A Receptor (GC-A) ANP->GC-A activates cGMP cyclic GMP GC-A->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cardiovascular Remodeling Cardiac Hypertrophy & Fibrosis PKG->Cardiovascular Remodeling inhibits

Signaling pathway of SCH 42495 in mitigating cardiovascular remodeling.
Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for preclinical studies investigating the effects of various therapeutic agents on cardiovascular remodeling.

cluster_0 Animal Model & Induction cluster_1 Treatment Groups cluster_2 Assessment of Cardiovascular Remodeling Animal Model Rat Model (e.g., Wistar, Sprague-Dawley) Induction Induction of Cardiovascular Stress (e.g., Chronic Hypoxia, Myocardial Infarction, Uremia) Animal Model->Induction Control Vehicle Control SCH42495 SCH 42495 ACEI ACE Inhibitor ARB ARB BB Beta-blocker Hypertrophy Cardiac Hypertrophy Assessment (e.g., Heart Weight, Ventricular Ratios) Control->Hypertrophy Fibrosis Fibrosis Assessment (e.g., Histology, Collagen Content) Control->Fibrosis Function Cardiac Function (e.g., Echocardiography) Control->Function SCH42495->Hypertrophy SCH42495->Fibrosis SCH42495->Function ACEI->Hypertrophy ACEI->Fibrosis ACEI->Function ARB->Hypertrophy ARB->Fibrosis ARB->Function BB->Hypertrophy BB->Fibrosis BB->Function

Generalized experimental workflow for comparing therapeutic agents.

References

Unveiling the ANF-Mediated Hypotensive Action of SCH 42495: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanistic underpinnings of SCH 42495 reveals the pivotal role of Atrial Natriuretic Factor (ANF) in its blood pressure-lowering effects. This guide provides a comparative analysis of SCH 42495 against other neutral endopeptidase (NEP) inhibitors, supported by experimental data and detailed protocols for researchers in drug development and cardiovascular pharmacology.

SCH 42495, an orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor SCH 42354, has demonstrated significant hypotensive activity in preclinical and clinical studies. Its mechanism of action is intrinsically linked to the potentiation of endogenous Atrial Natriuretic Factor (ANF), a peptide hormone with powerful vasodilatory and natriuretic properties. By inhibiting NEP, the primary enzyme responsible for ANF degradation, SCH 42495 effectively elevates circulating ANF levels, leading to a reduction in blood pressure. This guide dissects the experimental evidence confirming this role and compares its performance with other notable NEP inhibitors.

Comparative Efficacy of NEP Inhibitors

The hypotensive effects of SCH 42495 have been evaluated in various hypertensive models. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a well-established model of volume-dependent hypertension, oral administration of SCH 42495 resulted in a dose-dependent reduction in mean arterial pressure (MAP). These findings are corroborated by clinical trials in patients with essential hypertension, where SCH 42495 treatment led to significant blood pressure reduction, an effect correlated with increased plasma ANF and cyclic guanosine monophosphate (cGMP) levels, the second messenger of ANF.

To provide a broader context, this guide compares SCH 42495 with other agents that target the NEP pathway, namely omapatrilat and the combination drug sacubitril/valsartan.

Drug ClassCompoundMechanism of ActionHypotensive Efficacy (Preclinical/Clinical)Impact on ANF/cGMP
NEP Inhibitor SCH 42495 Selective inhibition of neutral endopeptidase (NEP), leading to increased levels of endogenous ANF.Preclinical (DOCA-Na rats): Dose-dependent decrease in MAP. Clinical (Essential Hypertension): Significant reduction in systolic and diastolic blood pressure.[1][2]Preclinical & Clinical: Increased plasma and urinary ANF and cGMP levels.[1][2]
Vasopeptidase Inhibitor Omapatrilat Dual inhibition of NEP and angiotensin-converting enzyme (ACE).Preclinical: Effective in low, normal, and high-renin models of hypertension. Clinical: Demonstrated greater antihypertensive efficacy than ACE inhibitors alone, but with an increased risk of angioedema.[3][4][5]Increases levels of natriuretic peptides (ANP, BNP) and bradykinin.
Angiotensin Receptor-Neprilysin Inhibitor (ARNI) Sacubitril/Valsartan Combination of a NEP inhibitor (sacubitril) and an angiotensin II receptor blocker (valsartan).Clinical: Superior to ACE inhibitors in reducing the risk of cardiovascular death and hospitalization for heart failure. Also effective in lowering blood pressure in hypertensive patients.[6][7]Increases levels of natriuretic peptides while blocking the renin-angiotensin system.

Signaling Pathway and Experimental Workflow

To visually elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_0 Mechanism of SCH 42495 Hypotensive Action SCH 42495 SCH 42495 NEP NEP SCH 42495->NEP Inhibits ANF (degraded) ANF (degraded) NEP->ANF (degraded) ANF (active) ANF (active) ANF (active)->NEP Degraded by Guanylate Cyclase Guanylate Cyclase ANF (active)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis cGMP->Natriuresis Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure Natriuresis->Decreased Blood Pressure

Signaling pathway of SCH 42495's hypotensive action.

cluster_1 Experimental Workflow for Preclinical Evaluation Hypertensive Animal Model Hypertensive Animal Model Drug Administration Drug Administration Hypertensive Animal Model->Drug Administration Blood Pressure Measurement Blood Pressure Measurement Drug Administration->Blood Pressure Measurement Blood & Urine Collection Blood & Urine Collection Drug Administration->Blood & Urine Collection Data Analysis Data Analysis Blood Pressure Measurement->Data Analysis ANF & cGMP Analysis ANF & cGMP Analysis Blood & Urine Collection->ANF & cGMP Analysis ANF & cGMP Analysis->Data Analysis

General experimental workflow for preclinical studies.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in this guide.

Invasive Blood Pressure Measurement in Hypertensive Rats

This protocol details the direct measurement of arterial blood pressure in anesthetized rats, providing a continuous and accurate assessment of hemodynamic changes.

1. Animal Preparation:

  • Adult male DOCA-salt hypertensive rats are used.
  • Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
  • The trachea is cannulated to ensure a patent airway.

2. Catheter Implantation:

  • The right carotid artery is isolated through a midline cervical incision.
  • A heparinized saline-filled polyethylene catheter (PE-50) is inserted into the carotid artery and advanced to the aortic arch.
  • The catheter is secured with surgical silk.

3. Blood Pressure Recording:

  • The distal end of the catheter is connected to a pressure transducer.
  • The transducer is connected to a data acquisition system for continuous recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.
  • A stabilization period of at least 30 minutes is allowed before drug administration.

4. Drug Administration:

  • SCH 42495 or vehicle is administered orally (p.o.) via gavage.
  • Blood pressure is monitored continuously for several hours post-administration.

Quantification of Plasma ANF and cGMP by Radioimmunoassay (RIA)

This protocol outlines the measurement of plasma ANF and cGMP concentrations, key biomarkers for assessing the pharmacodynamic effects of SCH 42495.

1. Sample Collection and Preparation:

  • Blood samples are collected from the cannulated carotid artery or via cardiac puncture at specified time points into chilled tubes containing EDTA and aprotinin to prevent peptide degradation.
  • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

2. ANF Radioimmunoassay:

  • Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the ANF and remove interfering substances.
  • The RIA is a competitive binding assay. A known quantity of radiolabeled ANF (e.g., ¹²⁵I-ANF) is mixed with the plasma extract (containing unlabeled ANF) and a specific anti-ANF antibody.
  • The unlabeled ANF in the sample competes with the radiolabeled ANF for binding to the antibody.
  • After incubation, the antibody-bound ANF is separated from the free ANF (e.g., by precipitation with a secondary antibody).
  • The radioactivity of the bound fraction is measured using a gamma counter.
  • The concentration of ANF in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled ANF.

3. cGMP Radioimmunoassay:

  • Plasma samples are typically acetylated to improve the sensitivity of the assay.
  • The principle of the cGMP RIA is similar to the ANF RIA, utilizing a radiolabeled cGMP tracer and a specific anti-cGMP antibody.
  • A standard curve is generated using known concentrations of cGMP.
  • The amount of cGMP in the plasma samples is then interpolated from this standard curve.

Conclusion

References

A Comparative Analysis of SCH 42495 and Newer Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neprilysin (NEP) inhibitor SCH 42495 against a selection of newer agents in the same class: Sacubitril, Candoxatril, and Ecadotril. The objective is to offer a clear perspective on their relative performance based on available preclinical and clinical data.

Neprilysin, a neutral endopeptidase, plays a crucial role in cardiovascular homeostasis through its degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP). Inhibition of NEP leads to increased levels of these peptides, promoting vasodilation and natriuresis, thereby offering a therapeutic avenue for conditions such as hypertension and heart failure.

In Vitro Potency: A Head-to-Head Comparison

The intrinsic potency of a drug is a key determinant of its pharmacological activity. For NEP inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neprilysin by 50%. The following table summarizes the reported IC50 values for the active metabolites of SCH 42495 and the selected newer NEP inhibitors. It is important to note that these values are derived from various in vitro studies and may not be directly comparable due to differences in experimental conditions.

ProdrugActive MetaboliteIC50 (nM)
SCH 42495SCH 423548.3 - 10.0
SacubitrilSacubitrilat~5
CandoxatrilCandoxatrilat2.3 (rat kidney NEP)
EcadotrilSinorphan6.9

In Vivo Performance: Antihypertensive Efficacy

While in vitro potency is a valuable metric, in vivo studies are essential to understand the physiological effects of these inhibitors. Direct comparative in vivo studies for all four compounds are limited. However, available data from various preclinical and clinical trials provide insights into their antihypertensive effects.

SCH 42495: In a multicenter, open clinical trial involving patients with essential hypertension, SCH 42495 demonstrated a significant reduction in blood pressure.[1][2] At the end of an 8-week treatment period, blood pressure was reduced from an average of 171/100 mmHg to 146/84 mmHg.[1][2] The efficacy was dose-dependent, with response rates of 44%, 60%, and 80% for twice-daily doses of 50 mg, 100 mg, and 200 mg, respectively.[1][2] This antihypertensive effect was associated with an increase in plasma ANP and cGMP levels.[1][2]

Newer NEP Inhibitors:

  • Sacubitril: As a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto (sacubitril/valsartan), sacubitril has shown profound efficacy in controlling blood pressure, particularly in patients with salt-sensitive hypertension.[3] Clinical trials have demonstrated its superior effect on blood pressure control compared to angiotensin receptor blockers (ARBs) like olmesartan.[3]

  • Candoxatril: While early studies showed promise, the development of candoxatril as a monotherapy for hypertension did not progress significantly.

  • Ecadotril (as Sinorphan): Studies in healthy volunteers have shown that sinorphan increases plasma concentrations of endogenous ANP and promotes diuresis and natriuresis.[4] Its primary clinical application, however, has been explored more in the context of heart failure.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the general process of evaluating these inhibitors, the following diagrams are provided.

NEP_Signaling_Pathway cluster_substrates NEP Substrates cluster_nep cluster_products Inactive Peptides cluster_inhibitors NEP Inhibitors cluster_effects Physiological Effects ANP Atrial Natriuretic Peptide (ANP) NEP Neprilysin (NEP) ANP->NEP Vasodilation Vasodilation ANP->Vasodilation Natriuresis Natriuresis ANP->Natriuresis BNP Brain Natriuretic Peptide (BNP) BNP->NEP Bradykinin Bradykinin Bradykinin->NEP AngiotensinI Angiotensin I AngiotensinI->NEP AngiotensinII Angiotensin II AngiotensinII->NEP Inactive_ANP Inactive Fragments NEP->Inactive_ANP SCH_42495 SCH 42495 SCH_42495->NEP Sacubitril Sacubitril Sacubitril->NEP Candoxatril Candoxatril Candoxatril->NEP Ecadotril Ecadotril Ecadotril->NEP Antihypertension Lower Blood Pressure Vasodilation->Antihypertension Natriuresis->Antihypertension Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Source Purified Neprilysin Enzyme Incubation Incubation of Enzyme, Substrate & Inhibitor Enzyme_Source->Incubation Substrate Fluorogenic NEP Substrate Substrate->Incubation Inhibitor_Prep Serial Dilutions of NEP Inhibitors Inhibitor_Prep->Incubation Measurement Measurement of Fluorescence/Activity Incubation->Measurement IC50_Calc IC50 Value Calculation Measurement->IC50_Calc Animal_Model Hypertensive Animal Model Drug_Admin Oral Administration of NEP Inhibitors Animal_Model->Drug_Admin BP_Monitor Blood Pressure Monitoring Drug_Admin->BP_Monitor Biomarker Measurement of Plasma ANP and cGMP Drug_Admin->Biomarker Data_Analysis Statistical Analysis of Results BP_Monitor->Data_Analysis Biomarker->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SCH 42495 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before disposal, ensure that all personnel handling SCH 42495 racemate are familiar with the appropriate personal protective equipment (PPE) and safe handling procedures.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines a general approach to the disposal of unused or waste this compound.

  • Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.

  • Waste Characterization:

    • Although a specific SDS is unavailable, SCH 42495 is a neutral endopeptidase inhibitor. As with many bioactive small molecules, it should be treated as potentially hazardous.

    • Label the waste container clearly with the chemical name ("this compound" or "Candoxatril racemate") and any known hazard information.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • Ensure the container is appropriate for the type of waste (solid or liquid).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all available information about the compound.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.

General Guidelines for Pharmaceutical Waste Disposal

In the absence of specific data for this compound, the following general principles for the disposal of pharmaceutical waste in a laboratory setting should be followed:

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain. This can have adverse effects on aquatic life and wastewater treatment systems.

  • No Trash Disposal: Unused or expired research chemicals should not be disposed of in the regular trash.

  • Incineration: High-temperature incineration by a licensed hazardous waste facility is the preferred method for the destruction of many pharmaceutical compounds.[1]

  • Landfill: Disposal in a hazardous waste landfill may be an option, but it is generally less preferred than incineration.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G cluster_collection Waste Collection and Segregation cluster_characterization Waste Characterization and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify SCH 42495 Waste (Pure compound, contaminated labware, PPE) B Segregate into Designated Hazardous Waste Container A->B C Characterize as Potentially Hazardous Pharmaceutical Waste B->C D Label Container with Chemical Name and Hazard Information C->D E Store in Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Transport F->G H High-Temperature Incineration (Preferred Method) G->H

Diagram of the disposal workflow for this compound.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative toxicological or ecotoxicological data for this compound was identified, a data table cannot be provided. It is recommended to handle this compound with the caution afforded to new chemical entities with unknown hazard profiles.

Disclaimer: This information is intended as a general guide and should not replace the specific guidance from your institution's Environmental Health and Safety department or the regulations of your local jurisdiction. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.

References

Personal protective equipment for handling SCH 42495 racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SCH 42495 racemate, ensuring laboratory safety and procedural accuracy.

This document provides immediate and essential safety protocols, operational plans, and disposal instructions for this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions are mandatory to minimize exposure and ensure safe handling.[1] Full personal protective equipment should be utilized at all times when working with this compound.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn to prevent eye contact.
Hand Protection Chemical-resistant GlovesNitrile or other suitable material.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

First Aid Procedures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Skin Contact Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage are essential to maintain the stability and integrity of this compound.

Operational Plan for Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Use only in areas equipped with an emergency eye-wash station and safety shower.

Storage Conditions:

ParameterCondition
Temperature Store in a cool, well-ventilated area.
Light Protect from direct sunlight.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Stability Stable under recommended storage conditions.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

Disposal Guidelines:

  • Unused Product: Dispose of as chemical waste. Do not allow it to enter drains or water courses.[1]

  • Contaminated Packaging: Decontaminate and dispose of in the same manner as the product.[1]

  • Cleaning Materials: Absorb spills with an inert material and dispose of the contaminated material as chemical waste.[1]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.